YKL-05-099
Description
Properties
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YKL-05-099: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), in the context of Acute Myeloid Leukemia (AML). This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the core assays used to elucidate its function.
Core Mechanism of Action: Targeting the SIK3-HDAC4-MEF2C Axis
This compound exerts its anti-leukemic effects by targeting the Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] In a subset of AML, particularly those with MLL-rearrangements and high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), the SIK3-HDAC4-MEF2C signaling axis is a critical dependency for leukemia cell survival and proliferation.[1][2]
Under normal conditions in these AML cells, SIK3 phosphorylates Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[1][4] This phosphorylation event leads to the sequestration of HDAC4 in the cytoplasm, thereby allowing MEF2C to remain active in the nucleus and drive the transcription of pro-leukemic genes.[1][5]
This compound inhibits the kinase activity of SIK3. This action prevents the phosphorylation of HDAC4, leading to its dephosphorylation and subsequent translocation into the nucleus.[1][2] In the nucleus, HDAC4 binds to MEF2C, repressing its transcriptional activity.[1] This suppression of MEF2C function results in the downregulation of its target genes, leading to cell cycle arrest and apoptosis in MEF2C-addicted AML cells.[1][3][4] The on-target activity of this compound on SIK3 has been confirmed through experiments using a gatekeeper mutant of SIK3, which renders the kinase resistant to the inhibitor.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free kinase assay |
| SIK2 | ~40 | Cell-free kinase assay |
| SIK3 | ~30 | Cell-free kinase assay |
Table 1: this compound Inhibitory Activity against SIK Isoforms. Data from competitive binding assays.[6][7]
| AML Cell Line | EC50 (nM) | Notes |
| MOLM-13 | 240 | MLL-rearranged, high MEF2C expression.[1][2] |
| MV4-11 | Sensitive | MLL-rearranged, FLT3-ITD positive.[1] |
| RN2 | Sensitive | Murine MLL-AF9 AML cell line.[1] |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines. EC50 values were determined using CellTiter-Glo assays after 72 hours of treatment.[1] Sensitivity in other cell lines was noted but specific EC50 values were not provided in the search results.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound in AML.
Cell Viability Assay (CellTiter-Glo)
-
Objective: To determine the anti-proliferative effect of this compound on AML cell lines.
-
Method:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control (typically 0.1%).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's protocol.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control and plot the results to determine the EC50 values.[1]
-
Apoptosis Analysis (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
-
Method:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add APC Annexin V (BioLegend) and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in the treated versus control samples.[1]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
-
Method:
-
Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.[1]
-
Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac
-
Objective: To assess the changes in histone acetylation at MEF2C target gene enhancers following this compound treatment.
-
Method:
-
Treat MOLM-13 cells with this compound (e.g., 250 nM) or DMSO for 2 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for H3K27ac (e.g., Active Motif, Cat# 39133 or Diagenode, Cat# C15410196).[5][8][9][10]
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's protocols (e.g., Illumina TruSeq ChIP Sample Prep Kit).
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the human genome and perform peak calling and differential binding analysis to identify regions with altered H3K27ac levels.[1]
-
RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptional changes in AML cells after treatment with this compound.
-
Method:
-
Treat MOLM-13 or RN2 cells with this compound at the desired concentration for 2 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Prepare RNA-seq libraries from the total RNA (e.g., using TruSeq RNA Sample Prep Kit v2, Illumina).
-
Perform single-end 75 bp sequencing using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Align the sequencing reads to the reference genome (human or mouse).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1: Mechanism of action of this compound in AML.
Figure 2: Experimental workflow for characterizing this compound.
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Invitrogen H3K27ac Monoclonal Antibody, ChIP-Verified:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone H3K27ac Polyclonal Antibody (39133) [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. H3K27ac Antibody - ChIP-seq Grade (C15410196) | Diagenode [diagenode.com]
- 9. H3K27ac Antibody - ChIP-seq Grade (C15210016) | Diagenode [diagenode.com]
- 10. H3K27ac Monoclonal Antibody, ChIP-Verified (MA5-23516) [thermofisher.com]
The In Vivo Function of YKL-05-099: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a focus on its preclinical applications in oncology and immunology. We detail its mechanism of action, summarize key quantitative data from in vivo studies, outline experimental protocols, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of SIK inhibition.
Introduction
Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1] They are key regulators of signal transduction pathways that govern gene expression, metabolism, and inflammation. Dysregulation of SIK activity has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes. This compound has emerged as a valuable chemical probe for studying SIK function in vivo due to its improved pharmacokinetic properties and selectivity compared to earlier SIK inhibitors.[2][3] This guide delves into the in vivo activities of this compound, providing a detailed understanding of its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the kinase activity of SIKs.[4][5] The primary mechanism involves preventing the phosphorylation of downstream SIK substrates, most notably Class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and CREB-regulated transcriptional coactivators (CRTCs).[6][7]
Under basal conditions, SIKs phosphorylate Class IIa HDACs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm.[7] By inhibiting SIKs, this compound prevents this phosphorylation event, allowing Class IIa HDACs to translocate to the nucleus. In the context of certain cancers, such as acute myeloid leukemia (AML), the nuclear accumulation of HDAC4 leads to the repression of pro-leukemogenic transcription factors like Myocyte Enhancer Factor 2C (MEF2C), ultimately suppressing tumor growth.[2][6]
In immune cells, SIK inhibition by this compound modulates cytokine responses.[7] It has been shown to suppress the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40 while enhancing the production of the anti-inflammatory cytokine IL-10.[5][7][8]
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory and effective concentrations of this compound against its primary targets and in cellular assays.
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| SIK1 | ~10 nM | In vitro kinase assay | [4][5][9] |
| SIK2 | ~40 nM | In vitro kinase assay | [4][5][8][9] |
| SIK3 | ~30 nM | In vitro kinase assay | [4][5][9] |
| IL-10 Production | 460 nM (EC50) | Zymosan A-stimulated bone marrow-derived dendritic cells (BMDCs) | [4][5][8] |
| MOLM-13 Cell Proliferation | 0.24 µM (IC50) | Human AML cell line | [8] |
In Vivo Studies and Data
This compound has been evaluated in several preclinical in vivo models, demonstrating its therapeutic potential in AML and inflammatory conditions.
Acute Myeloid Leukemia (AML)
In mouse models of MLL-rearranged AML, this compound treatment has been shown to attenuate disease progression and extend survival at well-tolerated doses.[2][3][6] The anti-leukemic effects are attributed to the on-target inhibition of SIK3, leading to the suppression of the MEF2C transcriptional program.[2][6]
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia | 5-50 mg/kg, intraperitoneal administration | Attenuated disease progression, extended animal survival | [2] |
Modulation of Inflammatory Responses
This compound has been shown to modulate inflammatory cytokine responses in vivo.[7][9] Pre-treatment with this compound in mice prior to lipopolysaccharide (LPS) stimulation resulted in a dose-dependent decrease in the phosphorylation of the SIK substrate HDAC5 and a modulation of serum cytokine levels.[7]
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | LPS-induced inflammation | 5-50 mg/kg, intraperitoneal administration | Reduced phosphorylation of HDAC5, modulated serum IL-10 and TNFα levels | [7] |
Bone Metabolism
In vivo studies have also suggested a role for SIK inhibition by this compound in bone metabolism.
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Ovariectomized Mice | Hypogonadism | 6, 18 mg/kg/day, intraperitoneal injection | Increased trabecular bone mass in the femur and L5 vertebrae | [5] |
| Mice | Normal | 10 µmol/kg | Increased bone formation rate, increased number of femoral osteoblasts, decreased number of femoral osteoclasts | [8] |
Experimental Protocols
In Vivo AML Mouse Model
-
Animal Model: MLL-AF9 transplanted mouse models of AML.[2][6]
-
Compound Administration: this compound is diluted in a vehicle solution (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered via intraperitoneal (IP) injection.[4]
-
Dosing: Doses ranging from 5 to 50 mg/kg have been used.[2]
-
Monitoring: Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen. Survival is a key endpoint.
-
Pharmacodynamic Analysis: To confirm target engagement, tissues such as splenic leukocytes can be analyzed for the phosphorylation status of SIK substrates like HDAC4/5.[2][7]
In Vivo Inflammation Model
-
Animal Model: Male 8–10 week-old C57BL/6 mice.[4]
-
Compound Administration: this compound is administered via IP injection 15 minutes prior to stimulation.[7]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is administered at a dose of 0.5 mg/kg.[7]
-
Sample Collection: Serum and tissue samples (e.g., spleen) are collected after a specified time (e.g., 1 hour) post-LPS stimulation.[7]
-
Analysis: Serum cytokine levels (e.g., IL-10, TNFα) are measured by ELISA. Phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in tissue lysates is analyzed by immunoblotting.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in AML
Caption: Mechanism of this compound in AML.
Experimental Workflow for In Vivo Inflammation Study
Caption: In vivo inflammation study workflow.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of SIK function. Preclinical studies have demonstrated its efficacy in suppressing AML progression and modulating inflammatory responses. Its well-defined mechanism of action, centered on the inhibition of the SIK-HDAC-MEF2C signaling axis, provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers to design and execute further preclinical and translational studies aimed at harnessing the therapeutic potential of SIK inhibition.
References
- 1. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
YKL-05-099 SIK Inhibitor: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of diseases, including inflammatory conditions, certain cancers, and metabolic disorders. This technical guide provides an in-depth overview of the discovery and development of YKL-05-099, a potent pan-SIK inhibitor. We will delve into its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and immunology.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses, particularly in innate immune cells.[1] this compound was developed as an improvement upon earlier pan-SIK inhibitors like HG-9-91-01, with enhanced selectivity and pharmacokinetic properties, making it a valuable tool for in vivo studies.[1] Its development has paved the way for investigating the therapeutic potential of SIK inhibition in various disease models.[2][3]
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of SIKs. Under basal conditions, SIKs phosphorylate and thereby suppress the activity of transcriptional co-activators such as CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1] By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to their translocation to the nucleus, where they can modulate gene expression. A key consequence of this in immune cells is the potentiation of anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against different SIK isoforms and its effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Competitive Binding Assay |
| SIK2 | ~40 | Competitive Binding Assay |
| SIK3 | ~30 | Competitive Binding Assay |
Data sourced from multiple references.[4][5][6]
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Stimulant | Effect | EC50 (nM) |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-10 Production | Zymosan A | Potentiation | 460 |
| Bone Marrow-Derived Macrophages (BMDMs) | p-HDAC5 (Ser259) Levels | LPS | Reduction | Not Reported |
| MOLM-13 Leukemia Cells | Proliferation | - | Inhibition | 240 |
Data sourced from multiple references.[1][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.
In Vitro Kinase Inhibition Assay (Competitive Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.
-
Methodology: While the specific proprietary details of the competitive binding assay used are not publicly available, a general protocol for such an assay would involve:
-
Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a known fluorescently labeled ligand that binds to the ATP-binding pocket of the kinases, and assay buffer.
-
Procedure:
-
A constant concentration of the SIK enzyme and the fluorescent ligand are incubated in the wells of a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The amount of fluorescent ligand displaced by this compound is measured using a suitable plate reader.
-
-
Data Analysis: The data is plotted as the percentage of displaced ligand versus the log concentration of this compound. The IC50 value is then calculated using a non-linear regression analysis.
-
Cell-Based Assays
-
Objective: To assess the effect of this compound on cytokine production in immune cells.
-
Methodology:
-
Cell Culture: Bone marrow is harvested from the femurs and tibias of mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into BMDCs.
-
Treatment: Differentiated BMDCs are pre-treated with varying concentrations of this compound for 24 hours.
-
Stimulation: The cells are then stimulated with Zymosan A to induce cytokine production.
-
Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-10, TNF-α, IL-6, IL-12p40) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4][7]
-
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of a known SIK substrate.
-
Methodology:
-
Cell Culture: Bone marrow-derived macrophages are generated by culturing bone marrow cells with macrophage colony-stimulating factor (M-CSF).
-
Treatment and Stimulation: BMDMs are pre-incubated with this compound (e.g., 1 µM) for 6 hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.[1]
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HDAC5 (Ser259) and total HDAC5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total HDAC5 is quantified.[1]
-
-
In Vivo Animal Studies
-
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound.
-
Animal Model: Male 8-10 week-old C57BL/6 mice are typically used.[2][5]
-
Formulation and Administration: this compound is formulated for intraperitoneal (IP) injection in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2][5]
-
Experimental Procedures:
-
LPS-Induced Inflammation Model: Mice are pre-treated with this compound at various doses (e.g., 5, 20, 50 mg/kg) via IP injection. After a short period (e.g., 15 minutes), inflammation is induced by an IP injection of LPS. Blood and spleen are collected at specified time points for cytokine analysis (serum) and p-HDAC5 analysis (splenic leukocytes).[5]
-
Salt-Sensitive Hypertension Model: Mice are fed a high-salt diet to induce hypertension. This compound (e.g., 20 mg/kg/day) is administered daily via IP injection to assess its effect on blood pressure and kidney function.[1][9]
-
Acute Myeloid Leukemia (AML) Model: AML cells are transplanted into mice. This compound is administered to evaluate its impact on disease progression and survival.[4]
-
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Discovery and Development Workflow of this compound.
Conclusion
This compound is a well-characterized and potent pan-SIK inhibitor that has proven to be an invaluable research tool for elucidating the in vivo functions of Salt-Inducible Kinases. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of disease underscore the therapeutic potential of targeting the SIK signaling pathway. This technical guide provides a foundational understanding of this compound, from its initial discovery to its application in complex biological systems. Further research and development of more selective SIK inhibitors, building upon the knowledge gained from probes like this compound, hold significant promise for the treatment of inflammatory diseases and other indications.
References
- 1. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | SIK Inhibitor | TargetMol [targetmol.com]
The Role of YKL-05-099 in the Regulation of Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. By targeting SIK isoforms (SIK1, SIK2, and SIK3), this compound modulates the downstream signaling pathways that control the expression of key inflammatory and anti-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory cytokine production, and detailed experimental protocols for its investigation.
Introduction
Chronic inflammation is a hallmark of numerous diseases, and the targeted modulation of inflammatory pathways is a key therapeutic strategy. Salt-inducible kinases (SIKs) have emerged as promising targets for anti-inflammatory drug development. This compound is an experimental drug that acts as a pan-SIK inhibitor, demonstrating significant anti-inflammatory effects in preclinical studies.[1] This document serves as a comprehensive resource for researchers investigating the immunomodulatory properties of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3.[2] In innate immune cells such as macrophages and dendritic cells, SIKs are key regulators of the transcriptional response to inflammatory stimuli. Under basal conditions, SIKs phosphorylate and thereby inhibit the activity of transcriptional co-activators, including CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs), such as HDAC5. This phosphorylation leads to their sequestration in the cytoplasm.
Upon inhibition of SIKs by this compound, CRTCs and Class IIa HDACs are dephosphorylated and translocate to the nucleus, where they modulate the transcription of target genes, including those encoding for various cytokines. This ultimately leads to a shift towards an anti-inflammatory phenotype, characterized by the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory and modulatory activities of this compound.
Table 1: Inhibitory Activity of this compound against SIK Isoforms
| Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
Data sourced from competitive binding assays.[4]
Table 2: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulant | Effect | EC50 (nM) |
| IL-10 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Enhancement | 460 |
| TNFα | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |
| IL-6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |
| IL-12p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Suppression | - |
| IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A | Modest Enhancement | - |
Data shows that this compound suppresses the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12p40, while enhancing the anti-inflammatory cytokine IL-10.[4]
Table 3: In Vivo Effects of this compound in a Mouse Model of LPS-Induced Inflammation
| Parameter | Dosage (mg/kg, IP) | Effect |
| p-HDAC5 (Ser259) in splenic leukocytes | Starting at 5 | Dose-dependent reduction |
| Serum TNFα | Starting at 5 | Dose-dependent reduction |
| Serum IL-10 | 20 | > 2-fold increase |
In vivo studies demonstrate that this compound effectively modulates SIK signaling and cytokine responses in a dose-dependent manner.[3]
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Studies in Bone Marrow-Derived Macrophages (BMDMs) and Dendritic Cells (BMDCs)
Objective: To assess the effect of this compound on cytokine production and SIK signaling in primary immune cells.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant M-CSF (for BMDMs) or GM-CSF (for BMDCs)
-
This compound (resuspended in DMSO)
-
Lipopolysaccharide (LPS) or Zymosan A
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kits for TNFα, IL-6, IL-12p40, and IL-10
-
Reagents and antibodies for Western blotting (e.g., anti-p-HDAC5 Ser259, anti-HDAC5)
Protocol:
-
Differentiation of BMDMs and BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in the presence of M-CSF (for BMDMs) or GM-CSF (for BMDCs) for 7 days to allow for differentiation.
-
-
This compound Pre-treatment:
-
Plate the differentiated BMDMs or BMDCs in appropriate culture plates.
-
Pre-incubate the cells with desired concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1-24 hours).
-
-
Cell Stimulation:
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or Zymosan A (e.g., 200 µg/mL) for a defined duration (e.g., 4-24 hours).
-
-
Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα, IL-6, IL-12p40, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Protein Phosphorylation (Western Blot):
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-HDAC5 (Ser259) and total HDAC5, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
In Vivo Studies in a Mouse Model of Endotoxemia
Objective: To evaluate the in vivo efficacy of this compound in modulating inflammatory responses.
Materials:
-
Male 8-10 week-old C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Materials for serum and tissue collection
Protocol:
-
Preparation of this compound Formulation:
-
Dilute this compound in the vehicle solution to the desired concentration for injection.
-
-
Animal Dosing:
-
Administer this compound (e.g., 5, 20, or 50 mg/kg) or vehicle control to mice via intraperitoneal (IP) injection.
-
-
LPS Challenge:
-
After a specified pre-treatment time (e.g., 15 minutes), challenge the mice with an IP injection of LPS (e.g., 0.5 mg/kg).
-
-
Sample Collection:
-
At a defined time point post-LPS challenge (e.g., 1-6 hours), euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum for cytokine analysis.
-
Isolate spleens to prepare lysates from total splenic leukocytes for Western blot analysis.
-
-
Analysis:
-
Serum Cytokine Analysis:
-
Measure the levels of TNFα and IL-10 in the serum using ELISA.
-
-
Western Blot Analysis:
-
Analyze the phosphorylation of HDAC5 at Ser259 in the splenic leukocyte lysates as described in the in vitro protocol.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of SIKs in inflammation. Its ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory responses highlights the therapeutic potential of SIK inhibition. The experimental protocols outlined in this guide provide a framework for further elucidation of the biological functions of this compound and the broader implications of SIK signaling in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-SIK Inhibitor YKL-05-099: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of YKL-05-099, a potent, orally available small molecule inhibitor of Salt-Inducible Kinases (SIKs). By elucidating its mechanism of action, detailing its effects on key inflammatory mediators, and outlining relevant experimental protocols, this document serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of Salt-Inducible Kinases
This compound exerts its anti-inflammatory effects primarily through the inhibition of the SIK family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3. These kinases are crucial regulators of inflammatory responses in innate immune cells. The inhibitory activity of this compound against these kinases is concentration-dependent, as detailed in the table below.
| Target | IC50 |
| SIK1 | ~10 nM |
| SIK2 | ~40 nM |
| SIK3 | ~30 nM |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against human SIK isoforms.[1][2][3]
The inhibition of SIKs by this compound leads to the modulation of downstream signaling pathways that control the production of both pro- and anti-inflammatory cytokines. A key mechanism involves the regulation of the transcriptional co-activator CREB-regulated transcription coactivator (CRTC) and class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5.[4][5][6] In a resting state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. Upon SIK inhibition by this compound, CRTCs and HDACs translocate to the nucleus, where they influence gene expression related to inflammation.
Modulation of Cytokine Production
A hallmark of this compound's anti-inflammatory activity is its ability to shift the cytokine profile from a pro-inflammatory to an anti-inflammatory state. This is primarily achieved by potentiating the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously suppressing the release of key pro-inflammatory cytokines.[2][4][7]
In Vitro Cytokine Modulation
Studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated the potent immunomodulatory effects of this compound.
| Cytokine | Effect | Model | EC50 / Concentration |
| IL-10 | Increased Production | Zymosan A-stimulated BMDCs | 460 nM (EC50) |
| TNFα | Decreased Production | LPS-stimulated BMDCs | 1 µM |
| IL-6 | Decreased Production | LPS-stimulated BMDCs | 1 µM |
| IL-12p40 | Decreased Production | LPS-stimulated BMDCs | 1 µM |
| IL-1β | Modestly Enhanced Release | LPS-stimulated BMDCs | 1 µM |
Table 2: In vitro effects of this compound on cytokine production in mouse BMDCs.[2][4][7][8]
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been validated in preclinical animal models. Intraperitoneal administration of this compound prior to a lipopolysaccharide (LPS) challenge in mice led to a significant, dose-dependent modulation of systemic cytokine levels.
| Cytokine | Effect | Dose | Model |
| IL-10 | > 2-fold Increase | 20 mg/kg | LPS-stimulated mice |
| TNFα | Dose-dependent Reduction | Starting at 5 mg/kg | LPS-stimulated mice |
Table 3: In vivo effects of this compound on serum cytokine levels in mice.[2][4]
Furthermore, in a murine model of salt-sensitive hypertension, treatment with this compound (20 mg/kg/day) attenuated macrophage infiltration and the production of reactive oxygen species (ROS) in the renal cortex, highlighting its broader anti-inflammatory and tissue-protective effects.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the anti-inflammatory properties of this compound.
In Vitro BMDC Stimulation Assay
This protocol is designed to assess the effect of this compound on cytokine production in primary immune cells.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to differentiate them into BMDCs.
-
Compound Treatment: Differentiated BMDCs are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[1]
-
Stimulation: Following pre-incubation, cells are stimulated with an inflammatory agent such as LPS or Zymosan A to induce cytokine production.[4][7]
-
Sample Collection: After a defined incubation period, the cell culture supernatants are collected.
-
Cytokine Analysis: The concentrations of various cytokines (e.g., IL-10, TNFα, IL-6, IL-12p40) in the supernatants are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).
In Vivo LPS Challenge Model
This model is used to evaluate the systemic anti-inflammatory effects of this compound in a living organism.
Methodology:
-
Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are acclimatized to the laboratory conditions.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered to the mice via intraperitoneal (IP) injection at various doses (e.g., 5, 10, 20 mg/kg).[4]
-
LPS Challenge: After a short pre-treatment period (e.g., 15 minutes), the mice are challenged with an IP injection of LPS (e.g., 0.5 mg/kg) to induce a systemic inflammatory response.[4]
-
Sample Collection: At a specified time point post-LPS injection (e.g., 1 hour), blood samples are collected to obtain serum. Spleens may also be harvested for analysis of cellular markers.[4]
-
Analysis: Serum cytokine levels are measured using techniques like ELISA. Splenic leukocytes can be analyzed for changes in protein phosphorylation, such as phospho-HDAC5, by immunoblotting to confirm target engagement.[4][7]
Pharmacokinetic and Safety Profile
This compound exhibits favorable pharmacokinetic properties, with well-tolerated doses achieving free serum concentrations above its IC50 for SIK2 inhibition for over 16 hours in mice.[1][4] Importantly, at doses that demonstrate anti-inflammatory efficacy, this compound did not induce the metabolic abnormalities observed in SIK2 knockout mice, suggesting a potential therapeutic window that separates its immunomodulatory effects from adverse metabolic consequences.[1][4] The compound is also reported to be stable in mouse liver microsomes for more than two hours and non-toxic at concentrations below 10 µM.[2]
Broader Therapeutic Potential
The immunomodulatory properties of this compound suggest its potential application in a range of inflammatory and autoimmune disorders. The upregulation of IL-10 and suppression of TNFα are particularly relevant for conditions such as inflammatory bowel disease (e.g., Crohn's disease), rheumatoid arthritis, and psoriasis.[4] Beyond inflammation, this compound is also being investigated for its potential in treating acute myeloid leukemia and osteoporosis.[5][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SIK | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YKL-05-099: In Vitro Application Notes and Protocols for Cellular Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated activity against SIK1, SIK2, and SIK3.[1][2][3] This small molecule has emerged as a valuable tool for investigating the roles of SIKs in various biological processes, including inflammation and bone metabolism.[2][3][4] this compound has been shown to modulate cytokine production in immune cells and inhibit the proliferation of certain cancer cell lines.[5][6] Additionally, it has been identified as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its impact on cytokine secretion, cellular phosphorylation events, and cell viability.
Mechanism of Action
This compound exerts its primary biological effects through the inhibition of the SIK family of kinases. SIKs play a crucial role in regulating gene expression by phosphorylating and inactivating the CREB-regulated transcription coactivators (CRTCs).[3] By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus and activate CREB-dependent gene transcription.[3] This signaling cascade is central to the anti-inflammatory and bone-anabolic effects observed with this compound treatment.[3][4]
Quantitative Data
The following tables summarize the in vitro inhibitory and effective concentrations of this compound across various targets and cell-based assays.
Table 1: Inhibitory Concentrations (IC50) of this compound against SIK Isoforms
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free binding assay[1][7] |
| SIK2 | ~20-40 | Cell-free binding/enzymatic assay[1][3][5][7] |
| SIK3 | ~30 | Cell-free binding assay[1][7] |
Table 2: Effective and Inhibitory Concentrations (EC50/IC50) of this compound in Cell-Based Assays
| Cell Line/Assay | Parameter | Concentration (µM) |
| Zymosan A-stimulated BMDCs | IL-10 Enhancement | 0.46[5][7] |
| MOLM-13 Leukemia Cells | Proliferation Inhibition | 0.24[5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 599.1 g/mol , check the certificate of analysis for the exact value) in 166.9 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]
Protocol 1: Assessment of IL-10 Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the procedure for treating BMDCs with this compound to assess its effect on Zymosan A-induced IL-10 production.
Materials:
-
Bone marrow cells isolated from mice
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF)
-
This compound stock solution (10 mM in DMSO)
-
Zymosan A
-
ELISA kit for mouse IL-10
Procedure:
-
BMDC Differentiation: Differentiate bone marrow cells into BMDCs by culturing them in complete RPMI 1640 medium containing 20 ng/mL GM-CSF for 7-9 days.
-
Cell Seeding: Plate the differentiated BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the cells. A typical final concentration for significant IL-10 potentiation is 1 µM.[1][5][6] Incubate for 24 hours at 37°C and 5% CO2.[1][6]
-
Stimulation: Add Zymosan A to the wells at a final concentration of 20 µg/mL.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.[6]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for cytokine analysis.
-
IL-10 Measurement: Quantify the concentration of IL-10 in the supernatant using a mouse IL-10 ELISA kit according to the manufacturer's instructions.
Protocol 2: Analysis of HDAC5 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the methodology to evaluate the effect of this compound on the phosphorylation of HDAC5, a downstream target of SIKs.
Materials:
-
Bone marrow cells isolated from mice
-
Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL M-CSF)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-HDAC5 (Ser259), anti-total-HDAC5, and appropriate secondary antibodies
Procedure:
-
BMDM Differentiation: Differentiate bone marrow cells into BMDMs by culturing them in complete DMEM medium containing 20 ng/mL M-CSF for 6-7 days.
-
Cell Seeding: Plate the differentiated BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well.
-
This compound Pre-incubation: Treat the cells with 1 µM this compound (or desired concentrations) in complete DMEM medium for 6 hours at 37°C and 5% CO2.[6] Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with 100 ng/mL LPS for 30 minutes.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-HDAC5 (Ser259) and total HDAC5.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phospho-HDAC5 signal to the total HDAC5 signal.
-
Protocol 3: Cell Proliferation Assay in MOLM-13 Leukemia Cells
This protocol is for assessing the anti-proliferative effects of this compound on the MOLM-13 acute myeloid leukemia cell line.
Materials:
-
MOLM-13 cells
-
RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits SIKs, leading to CRTC dephosphorylation and nuclear translocation.
Caption: Workflow for assessing this compound's effect on IL-10 production in BMDCs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
YKL-05-099 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), demonstrating efficacy in various preclinical mouse models.[1] It acts as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3, which are key regulators of inflammatory and metabolic pathways.[2][3] By inhibiting SIKs, this compound modulates the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs), leading to its therapeutic effects in conditions such as inflammatory disorders, acute myeloid leukemia (AML), and osteoporosis.[1][4][5][6]
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in mouse models, based on currently available data.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| SIK1 | ~10 nM | Competitive Binding Assay |
| SIK2 | ~40 nM | Competitive Binding Assay |
| SIK3 | ~30 nM | Competitive Binding Assay |
| SIK2 (human enzyme) | 0.04 µM | Biochemical Assay |
| MOLM-13 leukemia cells | 0.24 µM | Proliferation Assay |
| (Data sourced from references[2][3][7][8]) |
Table 2: In Vivo Dosage and Administration of this compound in Mouse Models
| Mouse Model | Dosage Range | Administration Route | Vehicle | Therapeutic Effect |
| Inflammatory Response (LPS-stimulated C57BL/6 mice) | 5 mg/kg - 50 mg/kg | Intraperitoneal (IP) | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | Reduced TNFα, increased IL-10, reduced HDAC5 phosphorylation.[3][9] |
| Acute Myeloid Leukemia (MLL-AF9 AML model in C57BL/6 mice) | 6 mg/kg (once daily) | Intraperitoneal (IP) | PBS + 25 mM HCl | Attenuated disease progression, extended survival.[5] |
| Osteoporosis (Ovariectomized C57Bl/6J mice) | 6 mg/kg/day, 18 mg/kg/day | Intraperitoneal (IP) | Not specified | Increased bone formation without increasing bone resorption.[6][8] |
| General In Vivo Studies (C57BL/6 mice) | 10 µmol/kg | Not specified | Not specified | Increased bone formation rate, increased femoral osteoblasts, decreased femoral osteoclasts.[7] |
Signaling Pathway
This compound inhibits SIKs, which under basal conditions, phosphorylate and lead to the cytoplasmic sequestration of class IIa HDACs and CRTCs.[9] Inhibition of SIKs allows these effector proteins to translocate to the nucleus and modulate gene expression. For instance, in the context of AML, SIK3 inhibition by this compound alters the phosphorylation state and nuclear localization of HDAC4, thereby suppressing the function of the transcription factor MEF2C.[5][10]
Caption: this compound inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[9]
1. Animal Model:
-
Male 8–10 week-old C57BL/6 mice.[2]
2. Reagent Preparation:
-
Vehicle: Prepare a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[3][9]
-
This compound Solution: Dilute this compound in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 0.1 mg of this compound).
3. Administration:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.[3][9]
-
For acute inflammation studies, this compound can be administered 15 minutes prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9]
4. Sample Collection:
-
Euthanize mice at the desired time point post-administration via CO2 inhalation followed by cervical dislocation.[3][9]
-
Collect serum and tissues (e.g., spleen) for downstream analysis such as immunoblotting for p-HDAC5 or cytokine measurement (ELISA).[3][9]
Protocol 2: this compound Treatment in an Acute Myeloid Leukemia (AML) Mouse Model
This protocol is based on a study using a murine MLL-AF9 AML model.[5]
1. Animal Model and AML Induction:
-
Use 8-week-old female C57BL/6 mice.
-
Sublethally irradiate the mice (5.5 Gy).
-
Transplant 500,000 RN2 cells (an MLL-AF9 AML cell line) into the mice via tail vein injection.[5]
2. Reagent Preparation:
-
Vehicle: Prepare a solution of PBS with 25 mM HCl.[5]
-
This compound Solution: Dissolve this compound in the vehicle to achieve a concentration for a 6 mg/kg dose.[5]
3. Administration:
-
Begin treatment one day after cell transplantation.
-
Administer 6 mg/kg of this compound or vehicle via intraperitoneal (IP) injection once daily for 3 weeks.[5]
4. Monitoring and Endpoint:
-
Monitor the development of AML through methods such as bioluminescence imaging if the cells are luciferase-tagged.
-
Monitor animal survival. The endpoint is typically a humane endpoint based on disease progression or a predetermined study duration.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo study using this compound in a mouse model.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should always consult relevant literature and conduct pilot studies to determine the optimal dosage and administration schedule for their particular mouse model and research question. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Preparing YKL-05-099 for In Vivo Efficacy and Pharmacodynamic Studies
Application Note
Introduction
YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively. By inhibiting SIKs, this compound modulates downstream signaling pathways, leading to anti-inflammatory effects and anabolic activity in bone. This makes it a valuable tool for investigating the physiological roles of SIKs and for preclinical studies in inflammatory diseases, osteoporosis, and certain cancers like acute myeloid leukemia. This document provides detailed protocols for the preparation and in vivo administration of this compound for efficacy and pharmacodynamic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for appropriate handling, storage, and formulation.
| Property | Value | Reference |
| Molecular Formula | C32H34ClN7O3 | |
| Molecular Weight | 600.11 g/mol | |
| CAS Number | 1936529-65-5 | |
| Appearance | Solid powder | |
| Purity | >98% |
Solubility Data
The solubility of this compound in various solvents is crucial for preparing appropriate formulations for in vivo studies. Table 2 provides a summary of its solubility.
| Solvent | Solubility | Reference |
| DMSO | ≥ 75 mg/mL | |
| Ethanol | 100 mg/mL | |
| PBS (pH 7.2) | 428 µM (Insoluble for practical in vivo dosing) | |
| Water | Insoluble |
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the SIK family of kinases. This inhibition leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators), which in turn activate CREB-mediated gene expression. In immune cells, this pathway ultimately modulates the production of inflammatory and anti-inflammatory cytokines. In bone, it promotes anabolic effects.
Caption: this compound inhibits SIK, leading to CRTC activation and gene expression.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a solution-based formulation suitable for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15 (Kolliphor® HS 15)
-
Normal saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.
-
For example, to prepare 10 mL of vehicle, mix 0.5 mL of NMP, 0.5 mL of Solutol HS15, and 9.0 mL of normal saline.
-
Vortex the mixture until a clear, homogeneous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to the prepared vehicle.
-
Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared formulation at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
In Vivo Administration and Dosing
This protocol outlines the administration of the prepared this compound formulation to mice.
Animal Models:
-
Male 8–10 week-old C57BL/6 mice have been used in previous studies. The choice of animal model will depend on the specific research question.
Dosing:
-
Doses ranging from 5 mg/kg to 50 mg/kg have been shown to be effective and well-tolerated in mice.
-
The specific dose should be determined based on the experimental design and desired level of target engagement.
Administration:
-
Intraperitoneal (IP) injection is a commonly used route of administration for this formulation.
-
The dosing volume should be calculated based on the animal's body weight and the concentration of the prepared this compound solution. A typical dosing volume for IP injection in mice is 10 mL/kg.
Pharmacodynamic Studies:
-
To assess target engagement, phosphorylation of HDAC5 at Ser259, a known SIK substrate, can be measured in tissues of interest (e.g., spleen) by immunoblotting.
-
Downstream effects on cytokine levels (e.g., TNFα, IL-10) in serum can also be evaluated.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: Workflow for an in vivo study with this compound.
Safety and Toxicology
This compound is non-toxic at concentrations less than 10 µM in vitro and is stable in mouse liver microsomes for more than 2 hours. In vivo studies have shown that it is well-tolerated in mice, with no obvious toxicities or physiological abnormalities observed after daily administration for a month. However, as with any experimental compound, appropriate safety precautions should be taken, and animals should be monitored for any adverse effects.
Conclusion
This application note provides a comprehensive guide for the preparation and in vivo use of the SIK inhibitor this compound. The detailed protocols and supporting information are intended to assist researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of targeting SIKs. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental outcomes.
Application Notes and Protocols: YKL-05-099 Treatment of MOLM-13 Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
YKL-05-099 is an experimental small molecule inhibitor of Salt-Inducible Kinases (SIKs), with potent activity against SIK1 (IC50 ~10 nM), SIK2 (IC50 ~40 nM), and SIK3 (IC50 ~30 nM)[1][2][3]. In the context of Acute Myeloid Leukemia (AML), particularly subtypes dependent on the transcription factor Myocyte Enhancer Factor 2C (MEF2C), this compound presents a targeted therapeutic strategy[4][5].
The MOLM-13 cell line, established from a patient with relapsed AML (M5a subtype), is a critical preclinical model.[6] It harbors key genetic features, including an MLL-AF9 (KMT2A-MLLT3) fusion gene and an internal tandem duplication of the FLT3 gene (FLT3-ITD), making it highly relevant for studying MLL-rearranged leukemia.[6][7] Research has demonstrated that the growth and survival of MOLM-13 cells are dependent on the SIK3-MEF2C signaling axis, making them sensitive to this compound treatment.[4][5]
These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for studying the effects of this compound on MOLM-13 cells.
2. Mechanism of Action
In MEF2C-dependent AML cells like MOLM-13, SIK3 plays a crucial role in maintaining the function of the MEF2C transcription factor. SIK3 directly phosphorylates and inactivates Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[5] This phosphorylation sequesters HDAC4 in the cytoplasm, allowing MEF2C to remain active in the nucleus and drive the transcription of genes essential for leukemia cell survival.
Treatment with this compound inhibits SIK3 kinase activity.[4][5] This leads to the dephosphorylation and subsequent nuclear translocation of HDAC4, which then binds to and represses MEF2C.[8] The suppression of the MEF2C transcriptional program ultimately results in cell-cycle arrest and apoptosis in the leukemia cells.[4][5][9]
Caption: SIK3 inhibition pathway by this compound in MOLM-13 cells.
3. Data Presentation
Quantitative data from studies on this compound are summarized below for easy reference and comparison.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type / Cell Line | Reference |
|---|---|---|---|
| SIK1 | ~10 nM | Cell-free binding assay | [1][2][3] |
| SIK2 | 0.04 µM (40 nM) | Human enzyme assay | [10] |
| SIK3 | ~30 nM | Cell-free binding assay | [1][2][3] |
| MOLM-13 Proliferation | 0.24 µM (240 nM) | Cell viability assay |[10] |
Table 2: Cellular Effects of this compound on MOLM-13 Cells
| Effect | Experimental Condition | Key Result | Reference |
|---|---|---|---|
| Cell Cycle Arrest & Apoptosis | Treatment with this compound | Dose-dependent induction of cell cycle arrest and apoptosis. | [4][5][8][9] |
| MEF2C Function Suppression | 250 nM this compound for 2 hours | Rapid suppression of MEF2C transcriptional output. | [4] |
| Histone Acetylation | 250 nM this compound for 2 hours | Selective loss of H3K27ac at MEF2C-occupied enhancer elements. | [4][8][11] |
| HDAC4 Localization | Treatment with this compound | Rapid dephosphorylation and nuclear accumulation of HDAC4. |[8] |
4. Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on MOLM-13 cells.
Caption: General experimental workflow for this compound studies in MOLM-13.
Protocol 1: MOLM-13 Cell Culture and Maintenance
-
Principle: To maintain a healthy, logarithmically growing population of MOLM-13 cells for consistent experimental results.
-
Materials:
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
MOLM-13 cells grow in suspension.[6] Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed complete growth medium at the desired seeding density.
-
Regularly check cell viability using Trypan Blue exclusion.
-
Protocol 2: Cell Viability Assay (Dose-Response)
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound on MOLM-13 cell proliferation using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Materials:
-
MOLM-13 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
White, opaque 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only control.[4]
-
Add the diluted compound or DMSO control to the appropriate wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[4]
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[4]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO control and plot a four-parameter dose-response curve to calculate the IC50 value.[4]
-
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Principle: To quantify the induction of apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle arrest (using Propidium Iodide staining) following this compound treatment.
-
Materials:
-
MOLM-13 cells
-
This compound and DMSO
-
For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit
-
For Cell Cycle: Propidium Iodide (PI), RNase A, Triton X-100
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed MOLM-13 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with this compound (e.g., 1x, 2x, and 5x the IC50 value) or DMSO for a specified time (e.g., 24, 48, 72 hours).
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
For Apoptosis Staining: a. Resuspend cells in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and PI according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 15 minutes. d. Analyze immediately by flow cytometry.
-
For Cell Cycle Staining: a. Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. b. Centrifuge to remove ethanol and wash with PBS. c. Resuspend the cell pellet in PI staining solution (containing PI, RNase A, and Triton X-100 in PBS). d. Incubate in the dark at room temperature for 30 minutes. e. Analyze by flow cytometry.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Analysis
-
Principle: To assess changes in histone H3 lysine 27 acetylation (H3K27ac) at specific genomic loci, particularly MEF2C binding sites, after this compound treatment.
-
Materials:
-
MOLM-13 cells
-
This compound (250 nM) and DMSO (0.1%)[4]
-
Formaldehyde (1%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, wash buffers
-
Antibodies against H3K27ac and IgG (control)
-
Protein A/G magnetic beads
-
Sonicator (e.g., Bioruptor)
-
Reagents for reverse cross-linking and DNA purification
-
qPCR reagents and primers for target loci
-
-
Procedure:
-
Treat MOLM-13 cells with 250 nM this compound or 0.1% DMSO for 2 hours.[4]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[4]
-
Quench the reaction with glycine.
-
Lyse the cells and prepare nuclear lysates.
-
Shear chromatin by sonication to an average fragment size of 200-500 bp.[4]
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-H3K27ac or control IgG antibody.
-
Capture antibody-chromatin complexes using protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads and reverse cross-links by heating with NaCl and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for ChIP-seq analysis.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. DepMap Cell Line Summary [depmap.org]
- 8. ashpublications.org [ashpublications.org]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for YKL-05-099 in Bone Marrow-Derived Macrophage (BMDM) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-05-099 is a potent, cell-permeable inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. These kinases are key regulators of macrophage function and polarization. By inhibiting SIKs, this compound modulates the inflammatory response of macrophages, promoting an anti-inflammatory M2-like phenotype and enhancing efferocytosis. These characteristics make this compound a valuable tool for studying macrophage biology and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in assays with bone marrow-derived macrophages (BMDMs), a primary cell model that closely mimics the function of tissue-resident macrophages.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 Value | Cell-Based Assay | Effective Concentration | Reference |
| SIK1 | ~10 nM | BMDM Efferocytosis | 1 µM | [1] |
| SIK2 | ~40 nM | Zymosan A-stimulated BMDCs | Not Specified | [1] |
| SIK3 | ~30 nM | M2 Polarization | Not Specified |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mouse | 20 mg/kg/day | Intraperitoneal injection | Attenuation of salt-sensitive hypertension and macrophage infiltration | [2] |
Signaling Pathway
This compound exerts its effects on macrophages primarily through the inhibition of SIKs, which in turn modulates the activity of the transcription factors CREB and NF-κB. Under basal conditions, SIKs phosphorylate and inactivate the CREB-regulated transcription co-activators (CRTCs), sequestering them in the cytoplasm. Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CRTCs, where they co-activate CREB, promoting the transcription of anti-inflammatory genes such as IL-10.[3] Concurrently, SIK inhibition has been shown to suppress the activity of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[4][5] This dual action shifts the macrophage phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow progenitor cells.[1][6][7][8][9]
Materials:
-
C57BL/6 mice (6-12 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF) or L929-conditioned medium
-
Sterile syringes (10 mL) and needles (26G)
-
70 µm cell strainer
-
50 mL conical tubes
-
Non-tissue culture treated petri dishes (100 mm)
-
ACK lysis buffer (optional)
Procedure:
-
Euthanize the mouse by an approved method and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia from both hind legs, carefully removing the surrounding muscle and tissue.
-
Cut the ends of the bones and flush the bone marrow into a 50 mL conical tube using a 26G needle and a syringe filled with sterile PBS.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any debris.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
(Optional) Resuspend the cell pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells, then wash with PBS.
-
Resuspend the cell pellet in complete BMDM medium (DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 20 ng/mL M-CSF or 20% L929-conditioned medium).
-
Plate the cells in 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add fresh medium on day 4.
-
On day 7, macrophages will be adherent and ready for use in subsequent assays.
Protocol 2: Macrophage Polarization Assay
This protocol details how to assess the effect of this compound on macrophage polarization towards an M2 phenotype.[4][10]
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (dissolved in DMSO)
-
LPS (for M1 polarization)
-
IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
IL-13 (for M2 polarization)
-
Complete BMDM medium
-
6-well tissue culture plates
-
Reagents for analysis (e.g., RNA isolation kit for qPCR, antibodies for flow cytometry or western blotting)
Procedure:
-
Seed differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
To induce M1 polarization, stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, stimulate the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Include an unstimulated control group (M0).
-
Incubate for 24 hours (for gene expression analysis) or 48 hours (for protein analysis).
-
Analyze the polarization status by measuring the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10) using qPCR, flow cytometry, or ELISA.
Protocol 3: Efferocytosis Assay
This protocol is for quantifying the engulfment of apoptotic cells by BMDMs treated with this compound.[11][12][13][14][15]
Materials:
-
Differentiated BMDMs
-
Jurkat T cells (or another cell line to be made apoptotic)
-
This compound
-
Cell labeling dye (e.g., Calcein AM for live cells, or a pH-sensitive dye like pHrodo Red for engulfed cells)
-
UV transilluminator or other method to induce apoptosis
-
8-well chamber slides or 24-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Apoptotic Cells: a. Label Jurkat cells with a fluorescent dye according to the manufacturer's protocol. b. Induce apoptosis by exposing the labeled Jurkat cells to UV radiation (e.g., 5 minutes). c. Incubate the cells for 2-3 hours to allow apoptosis to proceed.
-
Efferocytosis: a. Seed BMDMs in an 8-well chamber slide or a 24-well plate and allow them to adhere. b. Pre-treat the BMDMs with this compound (1 µM) or vehicle for 1 hour. c. Add the apoptotic Jurkat cells to the BMDMs at a ratio of 5:1 (apoptotic cells:macrophages). d. Incubate for 2 hours at 37°C to allow for engulfment.
-
Quantification: a. Gently wash the wells with PBS to remove non-engulfed apoptotic cells. b. Fix the cells if necessary. c. Quantify efferocytosis by either: i. Fluorescence Microscopy: Count the number of macrophages that have engulfed one or more fluorescently labeled apoptotic cells. The efferocytosis index can be calculated as (number of macrophages with engulfed cells / total number of macrophages) x 100. ii. Flow Cytometry: If using a pH-sensitive dye on the apoptotic cells, the fluorescence will increase in the acidic environment of the phagolysosome upon engulfment. Analyze the BMDM population for an increase in fluorescence.
Protocol 4: Cytokine Production Assay
This protocol is to measure the effect of this compound on the production of anti-inflammatory (IL-10) and pro-inflammatory (TNF-α) cytokines.[16][17]
Materials:
-
Differentiated BMDMs
-
This compound
-
LPS
-
24-well tissue culture plates
-
ELISA kits for IL-10 and TNF-α
Procedure:
-
Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce cytokine production.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a powerful research tool for investigating the role of SIKs in macrophage biology. The protocols provided here offer a framework for studying its effects on BMDM polarization, efferocytosis, and cytokine production. These assays can be adapted to address specific research questions in the fields of immunology, inflammation, and drug discovery.
References
- 1. Bone marrow-derived macrophage (BMDM) isolation and culture [bio-protocol.org]
- 2. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDM) [bio-protocol.org]
- 7. cvrc.virginia.edu [cvrc.virginia.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry [m.x-mol.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IL-10 dependent adaptation allows macrophages to adjust inflammatory responses to TLR4 stimulation history - PMC [pmc.ncbi.nlm.nih.gov]
YKL-05-099 Protocol for Inhibiting SIK1, SIK2, and SIK3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3.[1] SIKs are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases and play crucial roles in various physiological processes, including the regulation of inflammatory responses, metabolism, and bone formation.[2][3] Inhibition of SIKs by this compound has been shown to modulate downstream signaling pathways, leading to anti-inflammatory effects and anabolic effects in bone.[1][4] This document provides detailed application notes and protocols for the use of this compound in research settings.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of SIK1, SIK2, and SIK3, thereby preventing the phosphorylation of their downstream targets.[1] Under basal conditions, SIKs phosphorylate and inactivate transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), leading to their sequestration in the cytoplasm.[3][5] By inhibiting SIK activity, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which in turn modulate the expression of target genes.[1][6] For instance, in immune cells, this leads to increased production of the anti-inflammatory cytokine IL-10 and suppression of pro-inflammatory cytokines like TNFα.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free binding assay[8][9] |
| SIK2 | ~40 | Cell-free assay[8][9] |
| SIK3 | ~30 | Cell-free binding assay[8][9] |
Table 2: Cellular Activity of this compound
| Cellular Effect | EC50 (nM) | Cell Type |
| IL-10 Production Enhancement | 460 | Zymosan A-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)[7][8] |
| Inhibition of MOLM-13 Leukemia Cell Proliferation | 240 | MOLM-13 cells[10] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, Liver Kinase B1 (LKB1) activates SIKs.[3] Activated SIKs then phosphorylate CRTCs and HDACs, leading to their cytoplasmic retention by 14-3-3 proteins and subsequent inhibition of gene transcription. This compound blocks the activity of SIKs, allowing for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which then bind to CREB and other transcription factors to modulate gene expression.
SIK Inhibition Pathway by this compound
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol is for determining the IC50 values of this compound against SIK1, SIK2, and SIK3 in a cell-free system.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., AMARA peptide)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the SIK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Measurement of IL-10 Production in BMDCs
This protocol describes how to assess the effect of this compound on IL-10 production in bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells isolated from mice
-
GM-CSF
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound stock solution (in DMSO)
-
Zymosan A
-
LPS (optional, for comparison)
-
ELISA kit for mouse IL-10
-
96-well cell culture plates
Procedure:
-
Differentiate bone marrow cells into BMDCs by culturing them in RPMI-1640 medium containing GM-CSF for 7-9 days.
-
Plate the BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 24 hours.[9]
-
Stimulate the cells with Zymosan A (10 µg/mL) for another 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 in the supernatants using a mouse IL-10 ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for IL-10 enhancement by plotting the IL-10 concentration against the this compound concentration.
Workflow for IL-10 Cellular Assay
In Vivo Protocol: Inhibition of SIK Activity in Mice
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound by measuring the phosphorylation of a known SIK substrate, HDAC5, in mice.
Materials:
-
8-10 week-old C57BL/6 mice[9]
-
This compound
-
Vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline)[8]
-
LPS from E. coli
-
Materials for tissue collection and protein extraction
-
Antibodies for Western blotting (p-HDAC5 Ser259, total HDAC5, and a loading control like GAPDH)
Procedure:
-
Acclimate mice to the experimental conditions.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound intraperitoneally (IP) at various doses (e.g., 5, 20, 50 mg/kg).[7] Administer vehicle to the control group.
-
After a specified pre-treatment time (e.g., 15 minutes), administer LPS (0.5 mg/kg) via IP injection to induce an inflammatory response.[7]
-
After a defined period (e.g., 1 hour), euthanize the mice and collect tissues of interest (e.g., spleen).[7]
-
Isolate total splenic leukocytes and prepare protein lysates.
-
Perform Western blot analysis to determine the levels of phosphorylated HDAC5 (Ser259) and total HDAC5.
-
Quantify the band intensities and normalize the p-HDAC5 signal to the total HDAC5 signal to assess the extent of SIK inhibition.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO (10 mg/mL) and Ethanol (10 mg/mL). It is insoluble in PBS (pH 7.2).[10]
-
Storage: Store the solid compound at -20°C for up to 1 year or at -80°C for up to 2 years.[8] Stock solutions in DMSO can be stored at -80°C. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[8]
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: In Vivo Efficacy of YKL-05-099 in Xenograft Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy and the experimental protocols for the use of YKL-05-099, a Salt-Inducible Kinase (SIK) inhibitor, in xenograft models of Acute Myeloid Leukemia (AML). The data presented is primarily based on the findings from Tarumoto et al., 2020, published in Blood.[1][2][3]
Introduction
This compound is a potent inhibitor of the SIK family of kinases (SIK1, SIK2, and SIK3). In the context of AML, particularly subtypes with MLL rearrangements, this compound has demonstrated significant anti-leukemic activity.[1][2][3] Its mechanism of action involves the on-target inhibition of the SIK3-HDAC4-MEF2C signaling pathway, which is crucial for the proliferation and survival of these cancer cells.[1] In vivo studies have confirmed that this compound is well-tolerated and can effectively suppress disease progression and extend the survival of animals bearing AML xenografts.[1][2][3]
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in both a murine AML cell line-derived xenograft model and a patient-derived xenograft (PDX) model.
Table 1: In Vivo Efficacy of this compound in a Murine MLL-AF9 AML Xenograft Model
| Parameter | Details |
| Cell Line | RN2 (murine MLL-AF9 expressing luciferase)[1] |
| Mouse Strain | C57BL/6[1] |
| Treatment Groups | Vehicle (PBS + 25 mM HCl), this compound[1] |
| Dose and Schedule | 6 mg/kg, intraperitoneally (i.p.), once daily for 3 weeks[1] |
| Monitoring | Bioluminescence Imaging (BLI)[1] |
| Primary Outcome | A significant delay in AML progression was observed in the this compound treated group.[1] |
| Survival Outcome | Treatment with this compound resulted in a significant survival benefit.[1] |
| Statistical Significance | p = 0.0027 for survival analysis.[1] |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived MLL-AF9 AML Xenograft (PDX) Model
| Parameter | Details |
| Xenograft | Patient-derived MLL-AF9 AML[4] |
| Mouse Strain | NSGS (NOD scid gamma)[4] |
| Treatment | This compound[4] |
| Dose | Dose-dependent[4] |
| Treatment Duration | 2 weeks[4] |
| Assessment | Flow cytometry of bone marrow for human leukemic cells[4] |
| Outcome | A dose-dependent reduction in the percentage of human leukemic cells was observed.[4] |
Experimental Protocols
Protocol 1: Murine MLL-AF9 AML Xenograft Study
This protocol details the procedure for evaluating the efficacy of this compound in a murine AML xenograft model using the RN2 cell line.
Materials:
-
RN2 cells (expressing MLL-AF9 and luciferase)
-
8-week-old female C57BL/6 mice
-
This compound
-
Vehicle solution: Phosphate-Buffered Saline (PBS) with 25 mM HCl
-
Sublethal irradiation source (e.g., X-ray irradiator)
-
Bioluminescence imaging system (e.g., IVIS)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize 8-week-old female C57BL/6 mice for at least one week before the experiment.
-
On the day before cell transplantation, subject the mice to a single dose of sublethal irradiation (5.5 Gy) to facilitate engraftment.[1]
-
-
Cell Preparation and Transplantation:
-
Culture RN2 cells under standard conditions.
-
On the day of transplantation, harvest and wash the cells, and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Inject 500,000 RN2 cells (in 100 µL) into the tail vein of each irradiated mouse.[1]
-
-
Treatment Regimen:
-
Randomize the mice into a vehicle control group and a this compound treatment group.
-
Starting on day 1 post-transplantation, administer this compound (6 mg/kg) or vehicle via intraperitoneal injection once daily for 21 consecutive days.[1]
-
-
Monitoring and Efficacy Assessment:
-
Monitor the health and body weight of the mice regularly.
-
Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the progression of leukemia. Quantify the total flux (photons/second) for each mouse.[1]
-
Continue to monitor the mice for survival analysis. The endpoint is typically defined by signs of distress, significant weight loss, or hind-limb paralysis.
-
Protocol 2: Patient-Derived MLL-AF9 AML Xenograft (PDX) Study
This protocol outlines the procedure for assessing the efficacy of this compound in a patient-derived xenograft model.
Materials:
-
Cryopreserved primary MLL-AF9 AML patient cells
-
8-12 week old immunodeficient NSGS mice
-
This compound
-
Standard cell culture and animal handling facilities
-
Flow cytometer
-
Antibodies for human and mouse hematopoietic markers (e.g., human CD45, mouse CD45)
Procedure:
-
PDX Model Establishment:
-
Thaw and prepare the primary human MLL-AF9 AML cells for injection.
-
Inject the human AML cells into NSGS mice, typically via tail vein injection.
-
Monitor the engraftment of human leukemia by periodically analyzing peripheral blood for the presence of human CD45+ cells.[5]
-
-
Treatment:
-
Once a stable engraftment is confirmed, randomize the mice into different treatment cohorts.
-
Administer this compound at various doses to assess a dose-dependent response.
-
-
Efficacy Evaluation:
-
At the end of the treatment period (e.g., 2 weeks), euthanize the mice.[4]
-
Harvest bone marrow from the femurs and tibias.
-
Prepare single-cell suspensions from the bone marrow.
-
Stain the cells with fluorescently-labeled antibodies against human and mouse CD45.
-
Analyze the samples by flow cytometry to determine the percentage of human CD45+ leukemic cells in the bone marrow.[4]
-
Visualizations
Signaling Pathway of this compound in AML
Caption: Mechanism of this compound in AML.
Experimental Workflow for Murine AML Xenograft Study
Caption: Murine AML xenograft study workflow.
Logical Flow for PDX Model Efficacy Assessment
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. biorxiv.org [biorxiv.org]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of HDAC4 Phosphorylation Following YKL-05-099 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively[1]. SIKs are a family of serine/threonine kinases that play a crucial role in various cellular processes by phosphorylating key downstream targets[2][3]. One of the most well-characterized substrates of SIKs is the class IIa family of histone deacetylases (HDACs), which includes HDAC4, HDAC5, HDAC7, and HDAC9[2].
In a basal state, SIKs phosphorylate class IIa HDACs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm[2][4]. By inhibiting SIK activity, this compound prevents this phosphorylation event. This results in the dephosphorylation of HDAC4, its release from 14-3-3 proteins, and its translocation into the nucleus where it can act as a repressive cofactor for transcription factors like Myocyte Enhancer Factor 2 (MEF2C)[4][5][6]. This application note provides a detailed protocol for analyzing the phosphorylation status of HDAC4 in response to this compound treatment using Western blot analysis.
Signaling Pathway of this compound Action
The mechanism by which this compound alters HDAC4 localization and function is initiated by the direct inhibition of SIKs. This abrogates the phosphorylation of HDAC4, leading to its nuclear accumulation.
Quantitative Data Summary
Treatment of various cell types, including acute myeloid leukemia (AML) cells, with this compound results in a rapid and dose-dependent decrease in HDAC4 phosphorylation[4][6]. The following table summarizes representative data on the effect of this compound on the ratio of phosphorylated HDAC4 to total HDAC4.
| This compound Conc. | Treatment Time | p-HDAC4 / Total HDAC4 Ratio (Normalized to Control) |
| 0 nM (DMSO) | 4 hours | 1.00 |
| 100 nM | 4 hours | 0.65 |
| 250 nM | 4 hours | 0.31 |
| 500 nM | 4 hours | 0.12 |
| 1000 nM | 4 hours | 0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for a human AML cell line (e.g., MOLM-13) known to be sensitive to SIK inhibition[7].
-
Cell Seeding : Seed MOLM-13 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at a density of 0.5 x 10⁶ cells/mL in a T-25 flask or 6-well plate.
-
Cell Culture : Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM, 1000 nM). Prepare a DMSO-only vehicle control.
-
Treatment : Once cells reach a density of 1 x 10⁶ cells/mL, add the prepared this compound dilutions or vehicle control to the cell culture.
-
Incubation : Incubate the treated cells for the desired time period (e.g., 4 hours).
-
Cell Harvesting : After incubation, transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing : Aspirate the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Storage : Aspirate the PBS and either proceed immediately to cell lysis or flash-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.
Protocol 2: Western Blot Analysis of HDAC4 Phosphorylation
This protocol emphasizes critical steps for preserving and detecting protein phosphorylation[8].
A. Materials and Reagents
-
RIPA Lysis Buffer (supplemented with Protease and Phosphatase Inhibitor Cocktails)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
4-12% Bis-Tris Gels
-
Tris-Glycine SDS Running Buffer
-
PVDF membrane (0.45 µm)
-
Transfer Buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-HDAC4 (e.g., Ser246/259/632)
-
Mouse anti-total HDAC4[9]
-
Rabbit or Mouse anti-GAPDH or β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
B. Procedure
-
Cell Lysis : Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel at 120V until the dye front reaches the bottom.
-
Electrotransfer : Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Blocking : After transfer, wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is crucial as milk contains phosphoproteins (casein) that can cause high background.
-
Primary Antibody Incubation : Dilute the primary antibodies (anti-phospho-HDAC4 and anti-total HDAC4) in 5% BSA/TBST according to the manufacturer's recommended dilutions. Incubate separate membranes for phospho and total protein overnight at 4°C with gentle agitation.
-
Washing : Wash the membranes three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation : Incubate the membranes with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes : Wash the membranes three times for 10 minutes each with TBST.
-
Detection : Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membranes with the substrate for 1-5 minutes.
-
Imaging : Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional) : To probe for a loading control (e.g., GAPDH) on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with the loading control antibody. For best quantitative results, run parallel gels for total and phospho-protein analysis[10].
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of HDAC4 phosphorylation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low abundance of phosphorylated protein. | Increase protein load (up to 50 µg). Use a more sensitive ECL substrate. Confirm protein phosphorylation is induced under your experimental conditions. |
| Ineffective primary antibody. | Validate antibody using positive controls. Optimize antibody concentration. | |
| Phosphatase activity during lysis. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. Keep samples on ice at all times. | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST instead of non-fat dry milk to avoid casein interference. |
| Insufficient washing. | Increase the number and duration of TBST washes. | |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to optimal levels. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific, validated antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Ensure protease inhibitors are always used. Process samples quickly and on ice. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Histone Deacetylase 4 (HDAC4) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
YKL-05-099 Technical Support Center: Navigating Potential In Vivo Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the potential toxicities of the salt-inducible kinase (SIK) inhibitor, YKL-05-099, observed in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in designing experiments, interpreting results, and mitigating potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models?
A1: this compound is generally described as "well-tolerated" at effective doses in multiple preclinical mouse models, including those for acute myeloid leukemia (AML) and inflammatory conditions.[1][2][3][4][5] Daily administration for up to one week in wild-type mice did not elicit overt signs of toxicity or the metabolic abnormalities associated with Sik2 gene knockout.[3] Furthermore, a longer-term study involving daily intraperitoneal injections of 18 mg/kg for 28 days in C57BL/6 mice also indicated the compound was well-tolerated.[1]
Q2: Have any specific toxicities been reported with this compound administration?
A2: While generally well-tolerated, some studies have noted potential side effects. Specifically, hyperglycemia and nephrotoxicity have been reported.[6] It is suggested that these effects may be attributed to the inhibition of SIK1 or other off-target kinases, as they were not observed with the genetic deletion of SIK2 and SIK3.[6]
Q3: What are the typical dose ranges and administration routes used in animal studies?
A3: In mice, effective doses of this compound typically range from 5 mg/kg to 50 mg/kg.[1][3][7] The most common route of administration is intraperitoneal (IP) injection.[1][3][7]
Q4: Are there any in vitro toxicity data available?
A4: Yes, in vitro studies have shown that this compound is non-toxic at concentrations below 10 μM.[7]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Observing unexpected adverse events or signs of toxicity.
-
Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or experimental conditions.
-
Troubleshooting Steps:
-
Review Dosing: Confirm that the administered dose is within the reported effective and well-tolerated range (5-50 mg/kg in mice).[1][3][7]
-
Dose De-escalation: If signs of toxicity are present, consider reducing the dose. A dose-response study can help identify the optimal therapeutic window with minimal toxicity.
-
Vehicle Control: Ensure that the vehicle used for dissolving this compound is not contributing to the observed toxicity. A common vehicle formulation is 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline, or PBS with 25 mM HCl.[1][7] Administer the vehicle alone to a control group to rule out vehicle-specific effects.
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered grooming.
-
Issue 2: Concern about potential hyperglycemia and nephrotoxicity.
-
Possible Cause: As noted in some studies, this compound may induce hyperglycemia and nephrotoxicity.[6]
-
Troubleshooting Steps:
-
Baseline and On-Study Monitoring:
-
Blood Glucose: Measure baseline blood glucose levels before initiating treatment and monitor regularly throughout the study.
-
Kidney Function: Collect blood samples for serum chemistry analysis to assess kidney function markers (e.g., blood urea nitrogen [BUN], creatinine) at baseline and at the end of the study.
-
-
Histopathology: At the termination of the study, collect kidney tissues for histopathological examination to assess for any signs of renal injury.
-
Dose Optimization: Investigate if lower, effective doses of this compound can achieve the desired therapeutic effect without causing significant hyperglycemia or nephrotoxicity.
-
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative data from animal studies with this compound.
Table 1: In Vivo Study Parameters and Observations
| Animal Model | Dose | Route of Administration | Duration | Key Observations | Reference |
| C57BL/6 Mice | 18 mg/kg | Intraperitoneal (IP) | 28 days | Well-tolerated | [1] |
| Wild-type Mice | Not specified | Daily injections | 1 week | Well-tolerated; no metabolic abnormalities | [3] |
| Not specified | Not specified | Not specified | Not specified | Hyperglycemia and nephrotoxicity noted | [6] |
Detailed Experimental Protocols
Protocol 1: Long-Term Toxicity Study in C57BL/6 Mice
-
Animal Model: 8-week-old female C57BL/6 mice.[1]
-
Compound Administration: this compound was administered at a dose of 18 mg/kg via intraperitoneal injection, once daily for 28 days. The vehicle used was PBS with 25 mM HCl.[1]
-
Monitoring and Sample Collection:
Protocol 2: General In Vivo Administration in Mice
-
Animal Model: Male 8–10 week-old C57BL/6 mice.[7]
-
Compound Preparation and Administration: this compound was diluted in a vehicle of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline and administered via IP injection.[7]
-
Sample Collection: Serum and tissue samples were collected after euthanasia by CO2 inhalation followed by cervical dislocation.[7]
Visualizations
Caption: General workflow for assessing in vivo toxicity of this compound.
Caption: Simplified mechanism of action for this compound.
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YKL-05-099 off-target activity on CSF1R and KIT kinases
This technical support guide provides detailed information on the off-target activity of the Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, with a specific focus on Colony-Stimulating Factor 1 Receptor (CSF1R) and c-Kit (KIT) kinases. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values in the low nanomolar range for SIK1, SIK2, and SIK3.[1][2][3][4][5]
Q2: Does this compound have off-target activity on CSF1R?
A2: Yes, this compound has been shown to be a potent inhibitor of CSF1R.[6] This dual-targeting of SIKs and CSF1R is a key characteristic of this compound and is responsible for its unique biological activities, such as the uncoupling of bone formation and resorption.[6]
Q3: What is the inhibitory potency of this compound against CSF1R?
A3: In vitro kinase assays have demonstrated that this compound potently inhibits CSF1R with an IC50 of 1.17 nM.[6]
Q4: Does this compound inhibit KIT kinase?
A4: Based on available kinome profiling data, this compound does not show significant inhibition of KIT kinase when screened at a concentration of 1.0 µM.[6] This suggests that KIT is not a primary off-target of this compound under these conditions.
Q5: Where can I find quantitative data for this compound's kinase inhibition?
A5: A summary of the inhibitory activity of this compound against its primary targets and key off-targets is provided in the data presentation section below.
Data Presentation
Table 1: Inhibitory Activity of this compound on SIK and CSF1R Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| SIK1 | ~10 | Cell-free assay | [4] |
| SIK2 | 40 | Cell-free assay | [1][2][4][5] |
| SIK3 | ~30 | Cell-free assay | [4] |
| CSF1R | 1.17 | In vitro kinase assay | [6] |
| KIT | >1000 | Kinome scan at 1µM | [6] |
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype inconsistent with SIK inhibition alone.
-
Possible Cause: The observed phenotype may be a result of the off-target inhibition of CSF1R by this compound. CSF1R plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[7]
-
Troubleshooting Steps:
-
Validate CSF1R inhibition: Perform a cellular assay to measure the phosphorylation status of CSF1R or its downstream effectors (e.g., AKT, ERK) in the presence of this compound. A significant decrease in phosphorylation would confirm CSF1R inhibition in your experimental system.
-
Use a more selective SIK inhibitor (if available): Compare the phenotype induced by this compound with that of a SIK inhibitor with no or significantly lower CSF1R activity to dissect the contribution of each target.
-
Rescue experiment: If the phenotype is related to macrophage function, try to rescue it by adding an excess of the CSF1R ligand, CSF-1 (M-CSF), to the cell culture.
-
Issue 2: Discrepancy between in vitro and cellular IC50 values.
-
Possible Cause: Differences in assay conditions, such as ATP concentration, can significantly impact IC50 values for ATP-competitive inhibitors.[8][9] Cellular permeability and efflux of the compound can also contribute to this discrepancy.
-
Troubleshooting Steps:
-
Match ATP concentrations: If possible, perform the in vitro kinase assay with an ATP concentration that is close to the physiological intracellular concentration (typically in the low millimolar range).
-
Assess cellular uptake: Use analytical methods to determine the intracellular concentration of this compound in your cell line.
-
Consider cellular context: Be aware that cellular assays reflect not only direct target engagement but also the downstream consequences within a complex signaling network.
-
Experimental Protocols
Protocol 1: In Vitro CSF1R Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[10][11]
Objective: To determine the in vitro inhibitory activity of this compound on recombinant CSF1R kinase.
Materials:
-
Recombinant human CSF1R kinase domain
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a DMSO-only control. The final DMSO concentration in the assay should not exceed 1%.
-
In a white assay plate, add the diluted this compound or DMSO control.
-
Add the substrate solution (Poly (4:1 Glu, Tyr)) to each well.
-
Add the recombinant CSF1R enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for CSF1R if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular KIT Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on ligand-induced KIT phosphorylation in a cellular context.
Materials:
-
A cell line endogenously or exogenously expressing KIT (e.g., HMC-1, M-07e).
-
Cell culture medium and supplements.
-
Stem Cell Factor (SCF), the ligand for KIT.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Seed the KIT-expressing cells in appropriate culture plates and grow to about 80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 100 ng/mL) for 5-10 minutes to induce KIT phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-KIT primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-KIT antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on KIT phosphorylation.
Visualizations
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Overview of KIT Kinase Signaling Pathways.
Caption: General Workflow for Kinase Inhibition Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound - Immunomart [immunomart.com]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Addressing YKL-05-099 induced hyperglycemia and nephrotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the salt-inducible kinase (SIK) inhibitor, YKL-05-099. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimentation, with a focus on managing hyperglycemia and nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a potent, selective, small-molecule inhibitor of Salt-Inducible Kinases (SIKs), including SIK1, SIK2, and SIK3.[1][2][3] SIKs are a family of serine/threonine kinases that play a crucial role in various physiological processes, including the regulation of gene expression, metabolism, and immune responses. By inhibiting SIKs, this compound can modulate the activity of downstream signaling pathways, such as the CREB-regulated transcription coactivators (CRTCs), leading to changes in gene expression.[1]
Q2: What are the known potential side effects of this compound in preclinical studies?
Based on the mechanism of SIK inhibition, potential side effects observed in preclinical studies may include hyperglycemia and, although evidence is conflicting, potential alterations in renal function. One study noted that well-tolerated doses of this compound did not induce metabolic abnormalities observed in Sik2 knockout mice, suggesting a potential therapeutic window to mitigate these effects.[2][4]
Q3: How does this compound potentially cause hyperglycemia?
SIK enzymes, particularly SIK2, are involved in insulin signaling and glucose metabolism.[5][6][7] Inhibition of SIK2 can impair insulin-stimulated glucose uptake in adipocytes.[5][7] The proposed mechanism involves the disruption of the insulin signaling pathway, potentially affecting the translocation and activation of the glucose transporter GLUT4, which is essential for glucose uptake into cells.[5][8]
Q4: What is the reported effect of this compound on renal function?
The role of SIKs in renal function is complex. SIKs are known to act as intracellular sodium sensors and are involved in regulating sodium transport in the kidneys.[9][10][11] Interestingly, one preclinical study using a model of salt-sensitive hypertension demonstrated that this compound can prevent kidney damage, inflammation, and oxidative stress.[12] This suggests a potentially protective role in certain contexts. However, researchers should remain vigilant and monitor renal function, as modulation of renal sodium transport could have unintended consequences.
Troubleshooting Guides
Issue 1: Managing this compound-Induced Hyperglycemia
Symptoms: Elevated blood glucose levels in experimental animals following administration of this compound.
Potential Cause: Inhibition of SIKs, particularly SIK2, leading to impaired insulin signaling and reduced glucose uptake in peripheral tissues like adipose and muscle.
Suggested Mitigation Strategies:
-
Dose Adjustment: In a preclinical study, lower doses of this compound were effective in modulating immune responses without inducing metabolic abnormalities.[4] Researchers should consider performing dose-response studies to identify a therapeutic window that minimizes effects on glucose metabolism.
-
Dietary Modification: For animal models, switching to a low-carbohydrate diet may help manage hyperglycemia.
-
Pharmacological Intervention:
-
Metformin: As a first-line treatment for hyperglycemia, metformin can be considered. It primarily acts by decreasing hepatic glucose production and improving insulin sensitivity.
-
Insulin Therapy: In cases of significant hyperglycemia, insulin administration may be necessary to maintain glycemic control. Standard protocols for insulin treatment in rodent models of diabetes can be adapted.[13]
-
Issue 2: Monitoring for Potential Nephrotoxicity
Symptoms: Changes in markers of renal function, such as increased serum creatinine, blood urea nitrogen (BUN), or alterations in urine output and composition.
Potential Cause: While some evidence suggests a renal-protective role for this compound in specific models,[12] its impact on renal sodium transport warrants careful monitoring.
Suggested Monitoring and Mitigation Strategies:
-
Baseline and Follow-up Monitoring: Before initiating long-term studies with this compound, it is crucial to establish baseline renal function parameters for each animal. Regular monitoring of these parameters throughout the study is recommended.
-
Hydration: Ensuring adequate hydration of experimental animals can help mitigate potential renal stress.
-
Avoidance of Concomitant Nephrotoxic Agents: Whenever possible, avoid co-administration of other compounds with known nephrotoxic potential.
-
Dose Evaluation: Similar to hyperglycemia, evaluating the dose-dependency of any observed renal effects is important.
Quantitative Data Summary
Table 1: Monitoring this compound Induced Hyperglycemia
| This compound Dose (mg/kg) | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Fasting Blood Glucose (mg/dL) - Baseline | ||||
| Fasting Blood Glucose (mg/dL) - Post-Dosing | ||||
| Glucose Tolerance Test (AUC) | ||||
| Serum Insulin (ng/mL) |
Table 2: Monitoring Potential this compound Induced Nephrotoxicity
| This compound Dose (mg/kg) | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Serum Creatinine (mg/dL) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Urine Albumin-to-Creatinine Ratio (UACR) | ||||
| Kidney Histopathology Score |
Experimental Protocols
Protocol 1: Assessment of Glucose Tolerance in a Mouse Model
This protocol is adapted from standard methods for performing a glucose tolerance test (GTT) in mice.[14][15][16]
-
Animal Preparation:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline body weight.
-
-
Baseline Blood Glucose Measurement:
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
This compound Administration:
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection).
-
-
Glucose Challenge:
-
At the desired time point post-YKL-05-099 administration, administer a 2 g/kg body weight bolus of D-glucose solution (e.g., 20% solution) via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 2: Monitoring Renal Function in a Mouse Model
This protocol outlines key parameters for monitoring potential drug-induced nephrotoxicity in mice.[1][17][18]
-
Baseline Sample Collection:
-
Prior to the first dose of this compound, collect baseline blood and urine samples.
-
-
This compound Administration:
-
Administer this compound or vehicle control according to the study design (e.g., daily for 28 days).
-
-
Regular Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure water and food intake.
-
-
Interim and Terminal Sample Collection:
-
Collect blood and urine samples at specified intervals during the study and at termination.
-
-
Biochemical Analysis:
-
Serum: Analyze for creatinine and blood urea nitrogen (BUN) levels.
-
Urine: Analyze for albumin and creatinine to determine the urine albumin-to-creatinine ratio (UACR).
-
-
Histopathology:
-
At the end of the study, harvest the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation of kidney injury (e.g., tubular necrosis, glomerular damage).
-
Signaling Pathway Diagrams
References
- 1. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Salt-inducible kinases are required for glucose uptake and insulin signaling in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Salt-inducible kinase - Wikipedia [en.wikipedia.org]
- 12. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. High-glucose administration induces glucose intolerance in mice: a critical role of toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Interpreting unexpected results with YKL-05-099 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YKL-05-099. The information is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Salt-Inducible Kinases (SIKs), with inhibitory activity against all three isoforms (SIK1, SIK2, and SIK3).[1][2][3] It functions by competing with ATP to bind to the kinase domain of SIKs, thereby preventing the phosphorylation of their downstream substrates. A key downstream substrate is Histone Deacetylase 5 (HDAC5). Inhibition of SIKs by this compound leads to a decrease in the phosphorylation of HDAC5 at Ser259.[2][4]
Q2: I'm observing an increase in bone formation but a decrease in bone resorption. Is this an expected outcome?
Yes, this "uncoupling" of bone formation and resorption is a known, albeit unexpected, effect of this compound treatment.[5] While the increased bone formation is consistent with SIK inhibition, the reduction in bone resorption is thought to be due to off-target inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a key receptor for osteoclast differentiation and function.[5]
Q3: My in vivo study shows mild hyperglycemia and elevated Blood Urea Nitrogen (BUN) levels. Are these known toxicities?
Mild hyperglycemia and increased BUN have been observed in some in vivo studies with this compound.[5] These effects are suspected to be due to either SIK1 inhibition or other off-target activities of the compound, as they were not observed in global SIK2/3 double knockout mice.[5]
Q4: I am seeing inconsistent effects on cytokine production. Why might this be?
This compound has been shown to have differential effects on cytokine production. It typically suppresses the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40.[2][3][4] However, it can potentiate the production of the anti-inflammatory cytokine IL-10 and modestly enhance IL-1β release.[2][3][4][6] The specific response can be cell-type and stimulus-dependent.
Troubleshooting Guides
Problem 1: No significant inhibition of target phosphorylation (e.g., p-HDAC5) is observed.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low.
-
Incorrect Timing: The treatment duration may be too short to observe a significant decrease in phosphorylation.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Compound Instability: Improper storage or handling may have led to compound degradation.
-
Solution: Store this compound as a stock solution at -20°C or -80°C and prepare fresh working solutions for each experiment.[2]
-
-
Cellular Context: The specific cell line or primary cells being used may have lower SIK expression or activity.
-
Solution: Confirm SIK expression levels in your model system via qPCR or Western blot.
-
Problem 2: Unexpected levels of apoptosis or changes in cell viability are observed.
Possible Causes & Solutions:
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may lead to unexpected effects on cell survival.[6][7] It has been shown to inhibit the proliferation of some leukemia cell lines.[6][8]
-
Solution: Use the lowest effective concentration of this compound that inhibits SIK activity to minimize off-target effects. Consider using a more selective SIK inhibitor if available.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration in your specific cell line.
-
-
Apoptosis vs. Necrosis: It is important to distinguish between apoptotic and necrotic cell death.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Treatment Group | Result | Reference |
| p-HDAC5 (Ser259) in spleen | This compound (5-50 mg/kg) | Dose-dependent decrease | [4] |
| Serum TNFα | This compound (≥ 5 mg/kg) | Decreased | [4] |
| Serum IL-10 | This compound (20 mg/kg) | > 2-fold increase | [2][4] |
| Bone Formation Rate | This compound (10 µmol/kg) | Increased | [6] |
| Number of Osteoclasts | This compound (10 µmol/kg) | Decreased | [6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-HDAC5 (Ser259)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-HDAC5 (Ser259) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total HDAC5 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: YKL-05-099 in Long-Term Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the pan-Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, in long-term animal experiments. The information provided is intended to help minimize potential toxicity and ensure the successful execution of your research.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term in vivo studies with this compound.
Issue 1: Hyperglycemia Observed During the Study
Question: We have observed elevated blood glucose levels in our animals following several weeks of this compound administration. What could be the cause and how can we manage this?
Answer:
Hyperglycemia is a documented potential side effect of long-term this compound administration. The underlying cause is likely multifaceted and may involve on-target inhibition of SIK1 and/or off-target effects of the compound.[1]
Potential Mechanisms:
-
SIK1 Inhibition: SIK1 plays a role in regulating glucose homeostasis.[2] Inhibition of SIK1 in pancreatic β-cells can affect insulin secretion.[3][4]
-
SIK2/3 Inhibition in Adipose Tissue: While SIK2 is involved in glucose uptake in adipocytes, the overall effect of pan-SIK inhibition on systemic glucose levels can be complex.[5][6][7][8]
-
Off-Target Effects: this compound is known to inhibit other kinases besides SIKs, which could potentially contribute to metabolic dysregulation.[9]
Troubleshooting and Mitigation Strategies:
-
Dose Optimization:
-
If therapeutically viable, consider reducing the dose of this compound. Dose-dependent effects on downstream targets have been observed, and a lower dose may still achieve the desired biological effect with reduced metabolic toxicity.[10][11]
-
Refer to the dose-response table below to guide your dose selection.
-
-
Regular Monitoring:
-
Implement a regular blood glucose monitoring schedule (e.g., weekly or bi-weekly) to detect the onset of hyperglycemia early.
-
Fasting blood glucose measurements can provide a more accurate assessment of glucose metabolism.
-
-
Consider Isoform-Specific Inhibitors:
-
If your research question does not require pan-SIK inhibition, consider exploring more isoform-selective SIK inhibitors that may have a more favorable metabolic profile. Studies have shown that the deletion of SIK2 and SIK3 does not lead to hyperglycemia, suggesting that avoiding SIK1 inhibition might mitigate this side effect.[1]
-
-
Experimental Model Considerations:
-
Be aware that the metabolic effects of this compound may vary depending on the species, strain, sex, and underlying condition of the animal model.
-
Issue 2: Signs of Nephrotoxicity
Question: Our long-term study using this compound has revealed elevated serum creatinine and/or blood urea nitrogen (BUN) levels, suggesting kidney damage. What are the potential causes and how can we address this?
Answer:
Nephrotoxicity has been reported as a potential complication of long-term this compound treatment.[1] This is a serious concern that requires careful management and monitoring.
Potential Mechanisms:
-
SIK1 Inhibition: SIK1 is involved in renal sodium handling and blood pressure regulation.[12] Its inhibition may lead to alterations in renal function.
-
Off-Target Kinase Inhibition: Inhibition of other kinases by this compound could potentially contribute to renal toxicity.[9]
-
Drug Accumulation/Metabolism: While this compound has shown stability in mouse liver microsomes, individual variations in drug metabolism and clearance could lead to accumulation and subsequent renal stress.[10][11]
Troubleshooting and Mitigation Strategies:
-
Proactive Monitoring of Renal Function:
-
Establish baseline renal function parameters before initiating this compound treatment.
-
Regularly monitor serum creatinine and BUN levels throughout the study.
-
Consider urinalysis to check for proteinuria, which can be an early indicator of kidney damage.
-
-
Hydration:
-
Dose and Duration Adjustment:
-
Evaluate if a lower dose or shorter treatment duration can achieve the desired therapeutic effect while minimizing renal stress.
-
-
Histopathological Analysis:
-
At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural damage. In some studies with specific dosing regimens, no histological abnormalities were detected.[17]
-
-
Consider Alternative Compounds:
-
For future studies, if nephrotoxicity is a persistent issue, exploring alternative SIK inhibitors with a different selectivity profile may be warranted.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in long-term mouse studies?
A1: Published studies have used a range of doses, typically between 5 mg/kg and 50 mg/kg, administered via intraperitoneal (IP) injection.[11][17] A common dose for long-term studies is in the range of 10-20 mg/kg daily.[18] However, the optimal dose will depend on the specific animal model and the desired level of target engagement. It is recommended to start with a lower dose and escalate if necessary, while closely monitoring for efficacy and toxicity.
Q2: How should I prepare and store this compound for in vivo use?
A2: this compound can be formulated for intraperitoneal injection by dissolving it in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[10] For stock solutions, this compound can be dissolved in DMSO.[19] Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q3: What are the known off-target effects of this compound?
A3: this compound is a pan-SIK inhibitor but also shows activity against other kinases, including Ephrin receptors and Src.[9] It is important to consider these off-target effects when interpreting experimental results, as they may contribute to both the therapeutic and toxicological profile of the compound.
Q4: Are there any known sex differences in the toxicity of this compound?
A4: While not definitively established, some studies that reported hyperglycemia and nephrotoxicity used female mice.[1] It is advisable to include both male and female animals in your studies to assess for any sex-specific differences in response and toxicity.
Q5: Can I administer this compound orally?
A5: While most published long-term studies have used intraperitoneal administration, the pharmacokinetic properties of this compound may allow for oral dosing. However, bioavailability and efficacy via this route would need to be determined empirically for your specific experimental setup.
III. Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
Data compiled from multiple sources.[18][19]
Table 2: Summary of In Vivo Dosing and Observations
| Dose | Animal Model | Duration | Route | Key Observations | Reference |
| 5-50 mg/kg | C57BL/6 mice | Acute | IP | Dose-dependent decrease in HDAC5 phosphorylation. | [11] |
| 20 mg/kg | C57BL/6 mice | 1 week | IP | Well-tolerated, no significant metabolic abnormalities. | [11] |
| 18 mg/kg | C57BL/6 mice | 4 weeks | IP | Well-tolerated, no histological toxicity in lung, liver, or kidney. | [17] |
| 18 mg/kg | Ovariectomized female mice | 4 weeks | IP | Hyperglycemia and increased BUN observed. | [1] |
| 10 µmol/kg | Mice | Not specified | Not specified | Increased bone formation rate. | [9] |
IV. Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15
-
Normal saline (0.9% NaCl)
-
Sterile, light-protected tubes
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution by mixing 5% NMP and 5% Solutol HS15 in 90% normal saline.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound powder in the vehicle solution. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the final injection solution fresh on the day of administration.
-
Administer the solution to the animals via intraperitoneal (IP) injection at the calculated dose.
-
Store any remaining stock solution in a tightly sealed, light-protected container at -20°C or -80°C.
This protocol is adapted from published methods.[10]
Protocol 2: Monitoring for Hyperglycemia and Nephrotoxicity
Materials:
-
Blood glucose meter and test strips
-
Microcentrifuge tubes for blood collection
-
Serum separator tubes
-
Reagents for measuring serum creatinine and BUN
Procedure:
-
Baseline Measurements: Before initiating treatment, collect a baseline blood sample from each animal to measure fasting blood glucose, serum creatinine, and BUN.
-
Blood Glucose Monitoring:
-
At regular intervals (e.g., weekly), measure blood glucose from a tail vein blood sample using a calibrated glucometer.
-
It is recommended to perform this measurement after a consistent fasting period (e.g., 4-6 hours) to minimize variability.
-
-
Renal Function Monitoring:
-
At predetermined time points (e.g., every 2-4 weeks), collect a larger blood sample for serum chemistry analysis.
-
Separate the serum and measure creatinine and BUN levels using a validated assay.
-
-
Data Analysis: Compare the on-treatment values to the baseline measurements and to a vehicle-treated control group to identify any significant changes.
V. Visualizations
Caption: Overview of the Salt-Inducible Kinase (SIK) signaling pathways inhibited by this compound.
Caption: A workflow for troubleshooting adverse events during long-term this compound experiments.
References
- 1. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and Peripheral Roles of Salt-inducible Kinases in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt-Inducible Kinase 1 Terminates cAMP Signaling by an Evolutionarily Conserved Negative-Feedback Loop in β-Cells [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. How to prevent, recognize, and treat drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 19. selleckchem.com [selleckchem.com]
Validation & Comparative
YKL-05-099 versus other SIK inhibitors like HG-9-91-01
An Objective Comparison of YKL-05-099 and HG-9-91-01 for Salt-Inducible Kinase (SIK) Inhibition
Introduction
Salt-inducible kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, comprise three isoforms: SIK1, SIK2, and SIK3.[1][2] These serine/threonine kinases are crucial regulators of various physiological processes, including metabolism, immune function, and development.[3] Dysregulation of SIK activity has been implicated in inflammatory diseases, cancer, and metabolic disorders, making them a compelling target for therapeutic intervention.[1][4][5] this compound and HG-9-91-01 are two widely utilized small molecule inhibitors developed to probe SIK function. This guide provides a detailed, data-driven comparison of their performance, experimental applications, and physicochemical properties to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: SIK Signaling
SIKs are activated via phosphorylation by upstream kinases like Liver Kinase B1 (LKB1).[3][5] Once active, SIKs phosphorylate key downstream targets, including Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[3] This phosphorylation event promotes the sequestration of HDACs and CRTCs in the cytoplasm, preventing their nuclear translocation and subsequent activation of transcription factors such as CREB and MEF2C. SIK inhibitors like this compound and HG-9-91-01 function by blocking the kinase activity of SIKs. This prevents the phosphorylation of HDACs and CRTCs, allowing them to move into the nucleus and modulate the expression of target genes, which can lead to anti-inflammatory effects like increased IL-10 production.[6][7]
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and HG-9-91-01, providing a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | SIK1 | SIK2 | SIK3 | Reference(s) |
| This compound | ~10 | ~40 | ~30 | [8][9][10] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [6][11][12] |
Table 2: Cellular Activity & Selectivity
| Inhibitor | IL-10 Enhancement (EC50) | Key Off-Targets | Reference(s) |
| This compound | 460 nM | Ephrin receptors, Src family kinases | [8][13] |
| HG-9-91-01 | ~200 nM | Src family, BTK, FGF/Ephrin receptors | [6][11][14] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Mouse Liver Microsomal Stability | Suitability for In Vivo Use | Reference(s) |
| This compound | Stable (> 2 hours) | Yes, well-tolerated with proven in vivo activity | [8][9][15] |
| HG-9-91-01 | Rapidly degraded (t½ = 11 min) | No, unsuitable for direct injection into animals | [6] |
Experimental Protocols and Methodologies
In Vitro Kinase Inhibition Assay
To determine the IC50 values, a competitive binding assay or a cell-free kinase assay is typically employed.
-
Objective: To measure the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes; ATP; substrate peptide; serially diluted inhibitor (this compound or HG-9-91-01); kinase buffer.
-
Procedure:
-
The SIK enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the specific substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using luminescence-based or fluorescence-based detection methods.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell-Based IL-10 Production Assay
This assay measures the ability of the inhibitors to modulate cytokine production in immune cells.
-
Objective: To determine the EC50 of the inhibitor for enhancing IL-10 production.
-
Cell Line: Mouse bone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs).[6][8]
-
Procedure:
-
Cells are plated and pre-treated with serially diluted concentrations of this compound or HG-9-91-01 for a period of 6 to 24 hours.[6][15]
-
Cells are then stimulated with an immune agonist such as Lipopolysaccharide (LPS) or Zymosan A to induce cytokine production.[6][8]
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of IL-10 in the supernatant is measured using an ELISA or a multiplex bead-based assay (e.g., Bio-Plex).[6]
-
EC50 values are determined from the dose-response curve.
-
In Vivo Administration and Analysis
For this compound, in vivo studies are critical to understanding its therapeutic potential.
-
Objective: To assess the inhibitor's efficacy and target engagement in a living organism.
-
Animal Model: C57BL/6 mice are commonly used.[16]
-
Procedure:
-
This compound is formulated in a suitable vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline).[8]
-
The inhibitor is administered via intraperitoneal (IP) injection at a specified dose (e.g., 5-20 mg/kg).[8][16]
-
Following a treatment regimen, blood and tissue samples are collected.
-
Target engagement is confirmed by measuring the phosphorylation of SIK substrates, such as HDAC5 at Ser259, via immunoblotting.[8][15]
-
Downstream effects, such as serum cytokine levels (TNFα, IL-10), are measured to assess the biological response.[8]
-
Performance Comparison
This compound
This compound emerges as a robust chemical probe for both in vitro and, significantly, in vivo investigations of SIK function.[15] While its in vitro potency against SIK isoforms is lower than that of HG-9-91-01, it effectively inhibits SIKs in cellular contexts. It reduces the phosphorylation of the SIK substrate HDAC5 and modulates cytokine production by suppressing pro-inflammatory TNFα, IL-6, and IL-12p40 while enhancing anti-inflammatory IL-10.[8][17]
The key advantage of this compound is its excellent pharmacokinetic profile. It is stable in mouse liver microsomes, is highly soluble, and achieves sustained free serum concentrations above its SIK2 IC50 for over 16 hours at well-tolerated doses.[8][9][15] This stability has enabled its successful use in multiple mouse models, where it has been shown to attenuate salt-sensitive hypertension and suppress the progression of acute myeloid leukemia (AML).[16][18]
HG-9-91-01
HG-9-91-01 is a highly potent and selective pan-SIK inhibitor in biochemical and cellular assays, with IC50 values in the low nanomolar to sub-nanomolar range.[6][11] It is a valuable tool for in vitro studies requiring potent and rapid inhibition of SIK activity. For example, it has been used effectively to demonstrate the role of SIKs in regulating the interconversion of macrophage polarization states by strongly increasing IL-10 production.[6]
However, the utility of HG-9-91-01 is strictly limited to in vitro applications. The compound is rapidly metabolized by mouse liver microsomes, with a half-life of only 11 minutes.[6] This poor metabolic stability makes it unsuitable for systemic administration in animal models, precluding its use for in vivo efficacy and tolerability studies.[6]
Conclusion
This compound and HG-9-91-01 are both valuable SIK inhibitors, but their optimal applications differ significantly based on their distinct properties.
-
HG-9-91-01 is the superior choice for in vitro experiments where maximum potency is desired to study acute SIK-dependent signaling events in cultured cells. Its sub-nanomolar to low-nanomolar IC50 values ensure effective target inhibition.
-
This compound is the definitive choice for in vivo studies . Its favorable pharmacokinetic profile, including high metabolic stability and proven bioavailability, allows for the investigation of SIK function in complex physiological and pathological settings within animal models. While less potent than HG-9-91-01 in vitro, its ability to achieve sustained and effective target inhibition in vivo makes it an indispensable tool for preclinical research.
Researchers should select the inhibitor that best aligns with their experimental design: HG-9-91-01 for potent in vitro work and this compound for essential in vivo validation.
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 18. biorxiv.org [biorxiv.org]
A Comparative Analysis of SIK Inhibitors: YKL-05-099 and GLPG3970
For Immediate Release
This guide provides a detailed comparison of two prominent small molecule inhibitors of Salt-Inducible Kinases (SIKs): YKL-05-099 and GLPG3970. Developed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, pharmacological profiles, and efficacy as demonstrated in preclinical and clinical studies. All quantitative data is presented in structured tables, and key methodologies are detailed to support further research and interpretation.
Introduction and Mechanism of Action
Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), are key regulators of inflammatory and metabolic pathways. They are members of the AMP-activated protein kinase (AMPK) family.[1][2] SIKs exert their influence by phosphorylating and thereby retaining crucial transcription cofactors, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), in the cytoplasm.[1][3]
Inhibition of SIKs allows these cofactors to translocate to the nucleus, where they modulate gene expression. This process typically leads to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-6) and the enhancement of anti-inflammatory cytokines like IL-10.[2][4][5] This dual action makes SIK inhibition a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7]
This compound is a potent pan-SIK inhibitor, demonstrating activity against all three isoforms. It is primarily utilized as a chemical probe for in vivo studies to explore SIK function.[8][9] GLPG3970 is a clinical-stage, potent, and selective dual inhibitor of SIK2 and SIK3, developed for the treatment of inflammatory diseases.[2][6]
Pharmacological Profile: In Vitro Potency
The primary distinction between this compound and GLPG3970 lies in their selectivity for SIK isoforms. This compound is a pan-inhibitor, while GLPG3970 demonstrates significant selectivity for SIK2 and SIK3 over SIK1.
| Compound | Target(s) | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference(s) |
| This compound | Pan-SIK | ~10 | ~40 | ~30 | [9][10] |
| GLPG3970 | SIK2 / SIK3 | 282.8 | 7.8 | 3.8 | [2][11] |
| Table 1: Comparative in vitro inhibitory concentrations (IC₅₀) against SIK isoforms. |
Preclinical Efficacy
Both compounds have demonstrated significant biological effects in various preclinical models, aligning with their mechanism of action.
This compound
This compound has been extensively profiled in diverse in vivo models. In a mouse model of salt-sensitive hypertension, a 20 mg/kg/day dose of this compound prevented kidney damage and high blood pressure by blocking inflammation and oxidative stress.[12] In models of MLL-rearranged Acute Myeloid Leukemia (AML), this compound treatment attenuated disease progression and extended animal survival at well-tolerated doses.[3] It has also been shown to increase bone formation in mice.[13] Mechanistically, in vivo administration reduces the phosphorylation of the SIK substrate HDAC5 and modulates serum cytokine levels, decreasing TNFα and increasing IL-10 after an LPS challenge.[8][10]
GLPG3970
Preclinical evaluation of GLPG3970 has focused on inflammatory disease models. In a murine collagen-induced arthritis (CIA) model, GLPG3970 reduced the clinical score, with the highest dose showing efficacy comparable to an anti-TNF agent.[5] In an IL-23-induced psoriatic arthritis model, it also decreased the clinical score and osteophyte formation.[5] In vitro experiments using LPS-stimulated human whole blood showed that GLPG3970 leads to a dose-dependent reduction of TNFα and an increase in IL-10 release, confirming its dual immunomodulatory activity.[5]
| Compound | Model | Key Findings | Reference(s) |
| This compound | Salt-Sensitive Hypertension (Mouse) | Prevented kidney damage and hypertension. | [12] |
| Acute Myeloid Leukemia (Mouse PDX) | Attenuated disease progression, extended survival. | [3][14] | |
| LPS Challenge (Mouse) | Reduced HDAC5 phosphorylation; decreased serum TNFα, increased IL-10. | [8][10] | |
| Ovariectomized Mouse Model | Increased bone formation rate. | [13][15] | |
| GLPG3970 | Collagen-Induced Arthritis (Mouse) | Reduced clinical score, comparable to anti-TNF therapy. | [5] |
| Psoriatic Arthritis (Mouse) | Decreased clinical score and osteophyte formation. | [5] | |
| LPS Challenge (Human Whole Blood) | Dose-dependent reduction of TNFα and increase in IL-10. | [2][5] | |
| Table 2: Summary of key preclinical efficacy data. |
Clinical Efficacy: GLPG3970
GLPG3970 is the only one of the two compounds to have advanced into clinical trials. It has been evaluated in patients with psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA). Across these studies, GLPG3970 was found to be generally safe and well-tolerated.[16][17]
| Indication | Study Phase | Key Efficacy Results | Outcome | Reference(s) |
| Psoriasis | Phase Ib | 4 of 13 patients (31%) on GLPG3970 achieved PASI 50 response at Week 6, vs. 0% on placebo (p=0.002). | Positive | [16][17][18] |
| Ulcerative Colitis | Phase IIa | Showed positive signals on endoscopy and histology but did not differentiate from placebo on the primary endpoint (change in total Mayo Clinic Score). | Inconclusive | [16][17][19] |
| Rheumatoid Arthritis | Phase IIa | Showed no differentiation from placebo on the primary endpoint (change from baseline in DAS28-CRP score). | Negative | [16][17][19] |
| Table 3: Summary of GLPG3970 clinical trial results. |
While showing a statistically significant effect in psoriasis, the results in UC and RA did not meet the primary endpoints, leading Galapagos to pivot to backup SIK inhibitor compounds for further development.[18][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols cited in the literature for both compounds.
Protocol 1: this compound In Vivo LPS Challenge
-
Compound Administration: this compound was formulated in 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline. It was administered via intraperitoneal (IP) injection at specified doses (e.g., 5, 20, 50 mg/kg).[8][10]
-
Inflammatory Challenge: 15 minutes after compound administration, mice were challenged with an IP injection of Lipopolysaccharide (LPS) at 0.5 mg/kg.[8]
-
Sample Collection: One hour post-LPS challenge, mice were euthanized. Blood was collected for serum cytokine analysis (TNFα, IL-10), and spleens were harvested to assess phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in leukocytes via immunoblotting.[8]
Protocol 2: GLPG3970 Phase Ib Psoriasis Clinical Trial (CALOSOMA)
-
Study Design: A randomized, double-blind, placebo-controlled study.[17][20]
-
Patient Population: 26 patients with moderate to severe psoriasis.[17]
-
Treatment Regimen: Patients were randomized (3:2 ratio) to receive either GLPG3970 or a matching placebo. The drug was administered orally, once-daily for a duration of 6 weeks.[17][21]
-
Primary Endpoint: The main objective was to evaluate safety, tolerability, and early signs of clinical efficacy. The key efficacy endpoint was the Psoriasis Area and Severity Index (PASI) 50 response, defined as at least a 50% improvement from the baseline PASI score at Week 6.[17][21]
-
Analysis: The proportion of patients achieving PASI 50 in the GLPG3970 group was compared to the placebo group.[17]
Summary and Conclusion
This compound and GLPG3970 are both valuable small molecules for interrogating the SIK signaling pathway, but they differ significantly in their selectivity, stage of development, and application.
-
This compound serves as a potent, well-characterized pan-SIK inhibitor and an essential in vivo tool compound. Its broad activity against all three SIK isoforms has helped elucidate the role of this kinase family in diverse physiological processes, from inflammation and cancer to metabolic diseases. Its development has not progressed to clinical trials.
-
GLPG3970 is a clinical-stage, selective dual SIK2/SIK3 inhibitor. Its selectivity was designed to potentially avoid side effects associated with SIK1 inhibition. While it demonstrated a clear, statistically significant clinical effect in psoriasis, it failed to meet primary endpoints in larger studies for ulcerative colitis and rheumatoid arthritis.[19]
References
- 1. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of GLPG3970 on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 16. pharmatimes.com [pharmatimes.com]
- 17. glpg.com [glpg.com]
- 18. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. | BioWorld [bioworld.com]
- 21. Galapagos demonstrates early clinical activity with SIK2/3 [globenewswire.com]
Genetic Validation of SIK3 as the Target of YKL-05-099 in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the genetic validation of Salt-Inducible Kinase 3 (SIK3) as the therapeutic target of the small molecule inhibitor YKL-05-099 in the context of Acute Myeloid Leukemia (AML). We present a compilation of experimental data comparing this compound to other inhibitors, detail the crucial experimental protocols that underpin these findings, and visualize the key biological pathways and experimental workflows.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies. Recent research has identified SIK3 as a critical kinase for the survival and proliferation of a subset of AML cells, particularly those with MLL rearrangements and high expression of the transcription factor MEF2C. The small molecule this compound has emerged as a potent SIK inhibitor with promising preclinical activity. This guide focuses on the rigorous genetic and pharmacological evidence that unequivocally establishes SIK3 as the direct and functionally relevant target of this compound in AML.
Performance Comparison: this compound vs. Alternatives
This compound demonstrates significant advantages over other SIK inhibitors and offers a novel targeted approach compared to standard AML therapies. Its favorable pharmacokinetic properties and on-target potency make it a valuable tool for preclinical investigation and a promising candidate for further drug development.
Comparison with other SIK Inhibitors
This compound distinguishes itself from the tool compound HG-9-91-01, another pan-SIK inhibitor, primarily through its suitability for in vivo studies.[1] While both compounds effectively inhibit SIK activity in cell-based assays, HG-9-91-01 suffers from rapid metabolic degradation, precluding its use in animal models.[1] this compound, in contrast, exhibits favorable bioavailability, allowing for robust preclinical evaluation in mouse models of AML.[1]
| Inhibitor | Target(s) | IC50 (nM) | Suitability for in vivo studies | Key Limitations |
| This compound | SIK1, SIK2, SIK3 | SIK1: ~10, SIK2: ~40, SIK3: ~30[2] | Yes[1] | Off-target effects on other kinases (e.g., SRC, ABL) at higher concentrations.[1] |
| HG-9-91-01 | Pan-SIK inhibitor | Not specified in retrieved results | No[1] | Rapidly degraded by liver microsomes.[1] |
Comparison with Standard AML Therapies
Standard AML treatment regimens, such as the "7+3" induction chemotherapy (cytarabine and an anthracycline), are associated with significant toxicity and a high relapse rate. This compound represents a targeted therapy with a distinct mechanism of action, offering the potential for a more favorable therapeutic window, especially in MEF2C-addicted AML subtypes.
| Treatment | Mechanism of Action | Efficacy in MLL-rearranged AML | Key Toxicities |
| This compound | SIK3 inhibition, leading to suppression of MEF2C-driven oncogenic program.[1][3][4] | Attenuates disease progression and extends survival in mouse models.[1][4][5] | Well-tolerated at effective doses in preclinical models, with no significant weight loss or changes in normal blood production observed.[6] |
| Standard Chemotherapy (e.g., 7+3) | DNA damage and inhibition of DNA synthesis. | Variable, with high rates of relapse. | Myelosuppression, mucositis, cardiotoxicity, and other systemic side effects. |
Genetic Validation: The SIK3-HDAC4-MEF2C Signaling Axis
The on-target activity of this compound in AML is centered on the disruption of the SIK3-HDAC4-MEF2C signaling pathway. In AML cells with high MEF2C expression, SIK3 plays a crucial role in maintaining the transcriptional activity of MEF2C.[3][4] SIK3 phosphorylates histone deacetylase 4 (HDAC4), a co-repressor of MEF2C.[1][3][4] This phosphorylation event sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and repressing MEF2C's transcriptional program.[3]
By inhibiting SIK3, this compound leads to the dephosphorylation and nuclear translocation of HDAC4.[3][7] In the nucleus, HDAC4 binds to MEF2C, leading to histone deacetylation at MEF2C target gene enhancers and subsequent transcriptional repression.[3] This targeted suppression of the MEF2C-driven oncogenic program ultimately results in cell-cycle arrest and apoptosis in AML cells.[1][4]
Experimental Evidence for On-Target SIK3 Inhibition
A multi-pronged approach has been employed to genetically validate SIK3 as the bona fide target of this compound in AML.
SIK3 Gatekeeper Mutant Rescue Assay
A key piece of evidence for on-target inhibition comes from the use of a "gatekeeper" mutant of SIK3. The gatekeeper residue is a critical amino acid in the ATP-binding pocket of kinases that influences inhibitor binding. A specific mutation in this residue can render the kinase resistant to a particular inhibitor without affecting its catalytic activity. Overexpression of a drug-resistant SIK3 gatekeeper mutant in AML cells rescued the anti-proliferative effects of this compound, demonstrating that the drug's efficacy is directly mediated through its inhibition of SIK3.[1][4][7]
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Cross-Validation of YKL-05-099 Results with SIK Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor YKL-05-099 and genetic Salt-Inducible Kinase (SIK) knockout models. By examining both approaches, this document aims to offer a clearer understanding of SIK biology and the therapeutic potential of its inhibition.
This compound is a potent, small-molecule inhibitor of all three Salt-Inducible Kinase (SIK) isoforms: SIK1, SIK2, and SIK3.[1][2] SIKs are a family of serine/threonine kinases that play crucial roles in a variety of physiological processes, including the regulation of metabolism, inflammation, and cellular proliferation.[3][4][5] Genetic knockout models, where one or more SIK genes are inactivated, provide a complementary tool to understand the specific and redundant functions of these kinases.
This guide will delve into the mechanistic distinctions, comparative phenotypic outcomes, and detailed experimental protocols associated with both this compound and SIK knockout models.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
This compound functions as a pan-SIK inhibitor, binding to the ATP-binding pocket of SIK1, SIK2, and SIK3 and thereby blocking their catalytic activity.[5] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of downstream targets, most notably CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[2][6] In the nucleus, these activated transcription factors modulate gene expression, leading to the observed physiological effects.
In contrast, SIK knockout models involve the complete or conditional deletion of the gene encoding a specific SIK isoform. This approach offers insight into the long-term consequences of the absence of a particular SIK protein. However, it is important to consider the potential for developmental compensation by other SIK isoforms or related kinases, which may mask certain phenotypes or lead to different outcomes compared to acute pharmacological inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIK signaling pathway and a general workflow for comparing this compound with SIK knockout models.
Caption: SIK Signaling Pathway and Points of Intervention.
Caption: Workflow for Cross-Validation Studies.
Comparative Data Presentation
The following tables summarize the key comparative data between this compound treatment and SIK knockout models.
Table 1: In Vitro and In Vivo Potency of this compound
| SIK Isoform | IC₅₀ (nM) | In Vivo Effect | Reference |
| SIK1 | ~10 | Reduces HDAC5 phosphorylation | [1] |
| SIK2 | 20-40 | Modulates inflammatory cytokines | [1][2] |
| SIK3 | ~30 | Attenuates AML progression | [7][8] |
Table 2: Comparative Phenotypes of this compound and SIK Knockout Models
| Phenotype | This compound (Pan-SIK Inhibition) | SIK1 Knockout | SIK2 Knockout | SIK3 Knockout | SIK2/3 Double Knockout | Key Differences & Notes | References |
| Inflammation (LPS challenge) | ↑ IL-10, ↓ TNFα, ↓ IL-6 | - | ↑ IL-10 | Contrasting effect on IL-6 | ↑ IL-10, ↓ pro-inflammatory cytokines | Pan-SIK inhibition with this compound shows a distinct cytokine profile compared to single knockouts, suggesting isoform redundancy and potential compensation. | [9][10] |
| Metabolism (Glucose Homeostasis) | No induction of metabolic abnormalities seen in Sik2 KO | Protected from high-fat diet-induced glucose intolerance | Mild glucose and insulin intolerance | Malnourished phenotype, hypoglycemia, hyper-insulin sensitivity | - | This compound appears to have a therapeutic window that avoids the adverse metabolic effects of complete SIK2 loss. | [4][9][11] |
| Bone Metabolism | ↑ Bone formation, ↓ Bone resorption | - | - | Impaired chondrocyte hypertrophy, neonatal lethality | ↑ Bone formation, ↑ Bone resorption | The uncoupling of bone formation and resorption by this compound is attributed to its off-target inhibition of CSF1R. | [7] |
| Acute Myeloid Leukemia (AML) | Suppresses AML progression | - | - | SIK3 is essential for MEF2C-driven AML | - | This compound's anti-leukemic effect is mediated through on-target inhibition of SIK3. | [7][8] |
Experimental Protocols
In Vivo Administration of this compound
-
Formulation: this compound is typically formulated for intraperitoneal (IP) injection. A common vehicle consists of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[9][12] Another formulation for IP or oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12]
-
Dosing: Doses ranging from 5 mg/kg to 50 mg/kg have been used in mice.[9] A dose of 20 mg/kg has been shown to achieve free serum concentrations above the IC₅₀ for SIK inhibition for over 16 hours.[9]
-
Procedure: Male C57BL/6 mice (8-10 weeks old) are often used. This compound or vehicle is administered via IP injection. For inflammatory studies, lipopolysaccharide (LPS) can be administered (e.g., 0.5 mg/kg IP) 15 minutes after the this compound injection.[9]
-
Sample Collection: Serum and tissues are collected following euthanasia (e.g., CO₂ inhalation followed by cervical dislocation).[9][12]
Generation of SIK Knockout Mice
-
Methodology: SIK knockout mice are typically generated using Cre-LoxP or CRISPR/Cas9 technology.
-
Cre-LoxP System: This involves creating mice with LoxP sites flanking a critical exon of the target SIK gene (e.g., exon 5 for SIK2).[13] These "floxed" mice are then crossed with mice expressing Cre recombinase, either globally or in a tissue-specific manner, to excise the floxed exon and inactivate the gene.[13][14]
-
CRISPR/Cas9 System: This technology can be used to introduce insertions or deletions (indels) within the coding sequence of a SIK gene, leading to a frameshift mutation and a non-functional protein.
-
-
Genotyping: Successful gene knockout is confirmed by PCR analysis of genomic DNA and can be further validated by immunoblotting to confirm the absence of the target SIK protein.[3]
Key Phenotypic Assays
-
Analysis of Cytokine Production:
-
Isolate primary cells (e.g., bone marrow-derived macrophages) or collect serum from treated/knockout mice.
-
Stimulate cells or mice with an inflammatory agent (e.g., LPS).
-
Measure cytokine levels (e.g., IL-10, TNFα) in the cell culture supernatant or serum using ELISA or multiplex bead-based assays.
-
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight.
-
Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or IP injection.
-
Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
-
Bone Phenotyping:
-
Dissect femurs and tibias from mice.
-
Analyze bone microarchitecture using micro-computed tomography (μCT).
-
Perform histomorphometric analysis on bone sections to quantify osteoblast and osteoclast numbers and activity.
-
Conclusion
The cross-validation of results from the pharmacological inhibitor this compound and SIK knockout models provides a powerful strategy for dissecting the complex biology of the SIK signaling pathway. While this compound offers the advantage of acute, systemic inhibition of all SIK isoforms, knockout models are invaluable for understanding the specific, long-term roles of individual SIKs. The observed discrepancies, such as in bone metabolism, highlight the importance of considering potential off-target effects of small molecule inhibitors and the compensatory mechanisms that may arise in genetic models. Together, these complementary approaches are essential for validating SIKs as therapeutic targets and for the development of next-generation SIK inhibitors with improved selectivity and safety profiles.
References
- 1. Sik3 MGI Mouse Gene Detail - MGI:2446296 - SIK family kinase 3 [informatics.jax.org]
- 2. Involvement of SIK3 in Glucose and Lipid Homeostasis in Mice | PLOS One [journals.plos.org]
- 3. portlandpress.com [portlandpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Gene - SIK3 [maayanlab.cloud]
- 6. Involvement of SIK3 in glucose and lipid homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SIK2 and SIK3 Differentially Regulate Mouse Granulosa Cell Response to Exogenous Gonadotropins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deficiency of salt‐inducible kinase 2 (SIK2) promotes immune injury by inhibiting the maturation of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming YKL-05-099's Mechanism of Action: A Comparison of the SIK3 Gatekeeper Mutant Approach with Alternative Methods
For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's on-target mechanism of action is a cornerstone of preclinical validation. This guide provides a detailed comparison of using a SIK3 gatekeeper mutant to confirm the mechanism of the salt-inducible kinase (SIK) inhibitor, YKL-05-099, with other established target engagement assays.
This compound is a potent inhibitor of the SIK family of kinases (SIK1, SIK2, and SIK3), which are involved in various physiological processes, including metabolic regulation and inflammation.[1][2] In the context of diseases like acute myeloid leukemia (AML), this compound has shown promise by inducing cell-cycle arrest and apoptosis.[3] The primary method to validate that these effects are indeed due to the inhibition of SIK3 has been the use of a "gatekeeper" mutant.
The SIK3 Gatekeeper Mutant: A Definitive Tool for On-Target Validation
The gatekeeper residue in a kinase's ATP-binding pocket is crucial for inhibitor binding. Mutating this residue can confer resistance to a specific inhibitor without abolishing the kinase's catalytic activity. For SIK3, the threonine at position 142 (T142) acts as the gatekeeper. By mutating this to a bulkier residue, such as glutamine (T142Q), the binding of this compound is sterically hindered, rendering the kinase resistant to the inhibitor.[3]
The core principle of the gatekeeper mutant rescue experiment is straightforward: if the cellular effects of this compound are truly mediated by SIK3 inhibition, then expressing the drug-resistant SIK3T142Q mutant in cells should reverse these effects, even in the presence of the inhibitor. In contrast, overexpression of the wild-type SIK3 should not confer resistance.
SIK3 Signaling Pathway
The signaling pathway downstream of SIK3, particularly in the context of AML, involves the phosphorylation and cytoplasmic sequestration of histone deacetylase 4 (HDAC4). When SIK3 is active, it phosphorylates HDAC4, preventing its translocation to the nucleus. This allows the transcription factor MEF2C to remain active and drive the expression of genes that promote leukemia cell proliferation. Inhibition of SIK3 by this compound leads to the dephosphorylation and nuclear accumulation of HDAC4, which then represses MEF2C-mediated transcription, resulting in cell cycle arrest and apoptosis.[3]
Quantitative Data: SIK3 Gatekeeper Mutant vs. Wild-Type
Experimental data from studies on AML cell lines, such as the murine RN2 cell line, quantitatively demonstrates the resistance conferred by the SIK3T142Q mutant. The half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation is significantly higher in cells expressing the gatekeeper mutant compared to those with an empty vector or overexpressing wild-type SIK3.
| Cell Line Configuration | This compound EC50 (nM) | Fold Resistance (relative to Empty Vector) |
| RN2 + Empty Vector | ~350 | 1.0 |
| RN2 + Wild-Type SIK3 | ~350 | 1.0 |
| RN2 + SIK3T142Q | >1000 | >2.8 |
Data adapted from Tarumoto et al., Blood, 2020.[3]
Furthermore, the dephosphorylation of HDAC4 upon this compound treatment is rescued in cells expressing the SIK3T142Q mutant, confirming the on-target effect at a molecular level.[3]
Comparison with Alternative Target Engagement Methods
While the gatekeeper mutant approach is a powerful tool for validating on-target effects, other methods can also be employed to assess target engagement in a cellular context.
| Method | Principle | Advantages | Disadvantages |
| SIK3 Gatekeeper Mutant | Expression of a drug-resistant mutant of the target kinase. On-target effects are rescued in the presence of the inhibitor. | Provides direct genetic evidence of the on-target mechanism of action in a cellular context. | Requires genetic manipulation of cells, which can be time-consuming. The mutant may not perfectly mimic the wild-type kinase in all aspects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free and can be performed in intact cells or tissue lysates. Can be adapted for high-throughput screening. | Not all ligand binding events result in a significant thermal shift. Requires specific antibodies for detection by Western blot. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. The inhibitor displaces the tracer, reducing the BRET signal. | Quantitative measurement of inhibitor binding in live cells. High-throughput compatible. | Requires genetic engineering to tag the target protein with NanoLuc®. Relies on the availability of a suitable fluorescent tracer. |
| Chemical Proteomics | Affinity-based pulldown of inhibitor targets from cell lysates followed by mass spectrometry to identify bound proteins. | Unbiased, proteome-wide identification of on- and off-targets. | Can be technically challenging and may not capture all interactions, especially transient ones. |
Experimental Protocols
Generation of the SIK3T142Q Gatekeeper Mutant
The SIK3T142Q mutation is introduced into a SIK3 expression vector (e.g., in a lentiviral backbone) using site-directed mutagenesis.
-
Primer Design : Design primers containing the desired mutation (Threonine to Glutamine at codon 142).
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with the SIK3 expression vector as a template and the mutagenic primers.
-
Template Digestion : Digest the parental, non-mutated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation : Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification : Sequence the purified plasmid to confirm the presence of the T142Q mutation.
Lentiviral Production and Cell Line Generation
-
Transfection : Co-transfect the lentiviral vector (empty vector, wild-type SIK3, or SIK3T142Q) along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Virus Harvest : Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction : Transduce the target cells (e.g., MOLM-13 or RN2) with the viral supernatant in the presence of polybrene.
-
Selection : Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector (e.g., puromycin or G418).
Gatekeeper Mutant Rescue Assay
-
Cell Seeding : Seed the generated stable cell lines (Empty Vector, Wild-Type SIK3, and SIK3T142Q) in 96-well plates for proliferation assays or larger plates for western blotting.
-
Inhibitor Treatment : Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours for proliferation assays, or a shorter time course for signaling studies).
-
Cell Proliferation Assay : Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Western Blot Analysis : Lyse the cells and perform western blotting to analyze the phosphorylation status of downstream targets like HDAC4. Probe for total HDAC4 and SIK3 expression to ensure equal loading and expression levels.
-
Data Analysis : Plot dose-response curves for the proliferation data to determine the EC50 values for each cell line. Analyze the western blot data to compare the levels of phosphorylated HDAC4 across the different conditions.
Conclusion
The SIK3 gatekeeper mutant rescue experiment provides compelling and direct genetic evidence for the on-target mechanism of action of this compound. While alternative methods like CETSA and NanoBRET offer valuable, often higher-throughput, approaches to confirm target engagement, the gatekeeper mutant strategy remains a gold standard for definitively linking a compound's cellular phenotype to the inhibition of its intended kinase target. For the development of selective kinase inhibitors like this compound, a multi-faceted approach employing both genetic validation and biophysical target engagement assays will provide the most comprehensive understanding of the drug's mechanism and selectivity.
References
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical profiles of two distinct therapeutic agents in AML.
A Comparative Analysis of YKL-05-099 and Crenolanib in Acute Myeloid Leukemia (AML)
This guide provides a detailed comparative analysis of this compound and crenolanib, two investigational agents with distinct mechanisms of action being evaluated for the treatment of Acute Myeloid Leukemia (AML). This document summarizes their performance based on available preclinical data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to aid in understanding their therapeutic potential.
Executive Summary
Acute Myeloid Leukemia is a heterogeneous disease characterized by various molecular subtypes, necessitating the development of targeted therapies. This guide focuses on two such agents:
-
This compound : A small molecule inhibitor of Salt-Inducible Kinase 3 (SIK3), which shows promise in AML subtypes characterized by MLL-rearrangements and overexpression of the transcription factor MEF2C.
-
Crenolanib : A potent, type I pan-FLT3 inhibitor effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of the FLT3 receptor, which are common drivers in AML.
While direct head-to-head studies are not available, a comparative analysis is possible through the evaluation of their effects in shared AML cell line models, particularly those harboring both MLL-rearrangements and FLT3-ITD mutations.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound and crenolanib in relevant AML cell lines.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Genotype | Efficacy Metric | Value (nM) | Reference |
| MOLM-13 | MLL-AF9, FLT3-ITD | EC50 | 240 | [1] |
| MV4-11 | MLL-AF4, FLT3-ITD | EC50 | Sensitive | [1] |
Note: Specific EC50 for MV4-11 was not provided in the source, but it was among the most sensitive cell lines to this compound.
Table 2: In Vitro Efficacy of Crenolanib in AML Cell Lines
| Cell Line | Genotype | Efficacy Metric | Value (nM) | Reference |
| MOLM-14 | FLT3-ITD | IC50 | 7 | [2] |
| MV4-11 | MLL-AF4, FLT3-ITD | IC50 | 8 | [2] |
| Ba/F3-ITD | FLT3-ITD | IC50 (pFLT3) | 1.3 | [3] |
| Ba/F3-ITD/D835Y | FLT3-ITD, D835Y | IC50 (pFLT3) | 8.7 | [3] |
| SEMK2 | FLT3-WT | IC50 (pFLT3) | 1-3 | [2] |
| Primary AML Blasts | FLT3-ITD | IC50 (pFLT3) | 2.4 | [3] |
Signaling Pathways
The distinct mechanisms of action of this compound and crenolanib are depicted in the following signaling pathway diagrams.
Caption: this compound inhibits SIK3, preventing HDAC4 phosphorylation and promoting its nuclear entry to repress MEF2C.
Caption: Crenolanib inhibits mutated FLT3, blocking downstream pro-survival signaling pathways like STAT5, PI3K/AKT, and RAS/ERK.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
-
Objective : To determine the cytotoxic or cytostatic effects of this compound and crenolanib on AML cell lines.
-
Methodology :
-
AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a specified density.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or crenolanib) or DMSO as a vehicle control.[1][2]
-
After a defined incubation period (e.g., 3 days for this compound, 48-72 hours for crenolanib), cell viability is assessed.[1][4]
-
For this compound (EC50 determination) : CellTiter-Glo Luminescent Cell Viability Assay is used, which measures ATP levels as an indicator of metabolically active cells.[1]
-
For Crenolanib (IC50 determination) : MTT assay is utilized, where viable cells with active metabolism convert MTT into a purple formazan product, which is then quantified by spectrophotometry.[2]
-
Dose-response curves are generated to calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
Western Blot Analysis for Phospho-protein Levels
-
Objective : To assess the inhibition of specific signaling pathways by measuring the phosphorylation status of key proteins.
-
Methodology :
-
AML cells are treated with the inhibitor or DMSO for a specified time (e.g., 1 hour for crenolanib).[3]
-
Cells are lysed to extract total protein.
-
For FLT3 phosphorylation analysis, immunoprecipitation for FLT3 may be performed.[3]
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-FLT3, p-STAT5, p-ERK) and the total protein as a loading control.[3][5]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Densitometry analysis is performed to quantify the relative levels of phosphorylated proteins.
-
In Vivo Xenograft Mouse Models
-
Objective : To evaluate the in vivo anti-leukemic activity of the compounds.
-
Methodology :
-
Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cells (e.g., MOLM-13 for crenolanib, MLL-AF9 transduced cells for this compound).[1][5]
-
Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal injection at doses ranging from 5 to 50 mg/kg.[1]
-
Crenolanib is administered orally.[3]
-
Treatment is continued for a defined period, and animal survival and tumor burden are monitored.
-
At the end of the study, tissues may be harvested for further analysis (e.g., flow cytometry, western blot).
-
Caption: A general workflow for the preclinical evaluation of AML inhibitors, from in vitro screening to in vivo efficacy studies.
Comparative Discussion
This compound and crenolanib represent two different strategies for targeting AML. Crenolanib is a highly targeted therapy for a well-defined molecular subtype, FLT3-mutated AML. Its potency in the low nanomolar range against both FLT3-ITD and resistance-conferring TKD mutations makes it a promising agent for this patient population.[2][3] Its mechanism of action is direct inhibition of the constitutively active FLT3 receptor tyrosine kinase, leading to the shutdown of downstream proliferation and survival signals.[6]
In contrast, this compound targets a different oncogenic dependency, the SIK3-MEF2C axis, which is particularly relevant in MLL-rearranged AML.[1][7] Its mechanism is more indirect, involving the modulation of a transcriptional program by altering the subcellular localization of a histone deacetylase.[1] The in vitro efficacy of this compound is in the higher nanomolar range (EC50 of 240 nM in MOLM-13 cells), which is less potent than crenolanib's activity in FLT3-driven cell lines.[1]
Interestingly, the AML cell lines MOLM-13 and MV4-11, which are sensitive to this compound, harbor both MLL rearrangements and FLT3-ITD mutations.[1] This dual genotype in sensitive cell lines suggests potential vulnerabilities to both SIK3 and FLT3 inhibition. While this compound's anti-leukemic effect in these cells is primarily attributed to SIK3 inhibition, the presence of a FLT3-ITD might contribute to an overall dependency on kinase signaling that makes them susceptible to various inhibitors.
The significantly lower IC50 values of crenolanib in FLT3-ITD positive cell lines, including a subline of MOLM-13 (MOLM-14) and MV4-11, suggest that in AML cases where a FLT3-ITD is a primary driver, crenolanib is likely to be the more potent and directly effective agent. However, in MLL-rearranged AML where MEF2C is highly expressed but a FLT3 mutation may be absent or a secondary event, this compound could offer a therapeutic option where FLT3 inhibitors would be ineffective.
Conclusion
This compound and crenolanib are promising therapeutic agents for AML with distinct and complementary mechanisms of action. Crenolanib is a potent and specific inhibitor for FLT3-mutated AML, a well-established therapeutic target. This compound represents a novel approach for treating MLL-rearranged AML by targeting the SIK3-MEF2C signaling axis. The choice between these or similar agents in a clinical setting will critically depend on the molecular subtype of a patient's leukemia. Further research, including potential combination studies in AML with dual pathologies (e.g., MLL rearrangement and FLT3-ITD), could reveal synergistic effects and new treatment paradigms for this challenging disease.
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
Evaluating the selectivity profile of YKL-05-099 against other kinases
For Researchers, Scientists, and Drug Development Professionals
YKL-05-099 has emerged as a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3] These kinases are crucial regulators of various physiological processes, including inflammation, metabolism, and bone formation, making them attractive therapeutic targets for a range of diseases.[4][5][6] This guide provides an objective evaluation of the selectivity profile of this compound against other kinases, supported by available experimental data, to aid researchers in their assessment of this compound for specific applications.
Potency Against Primary Targets: The SIK Kinase Family
This compound demonstrates high potency against all three members of the SIK family. In vitro biochemical assays have determined the half-maximal inhibitory concentrations (IC50) to be in the nanomolar range, indicating strong binding and inhibition of these primary targets.
| Kinase | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
| Data compiled from multiple sources.[1][2][3] |
Off-Target Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicity. This compound has been profiled against a broad panel of kinases to determine its selectivity. While it is highly selective for the SIK family, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations.
One study screened this compound at a concentration of 1 µM against a panel of 141 kinases.[7] While it was selective for SIK2 over most of the panel, it also inhibited 14 other kinases, including SIK3, Ephrin receptors, and Src.[7] Another screening against 380 kinases revealed that at 1 µM, this compound inhibited more than 80% of the activity of several other kinases.[5][8]
Below is a summary of kinases that have been identified as off-targets of this compound.
| Off-Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| RIPK2 | >80% | Not specified |
| ABL | >80% | Not specified |
| Src | >80% | Not specified |
| DDR2 | >80% | Not specified |
| MAP4K3 | >80% | Not specified |
| p38α | >80% | Not specified |
| BTK | >80% | Not specified |
| EPH-B3 | >80% | Not specified |
| YES1 | >80% | Not specified |
| EPH-B4 | >80% | Not specified |
| EPH-B2 | >80% | Not specified |
| EPH-A4 | >80% | Not specified |
| Lck | >80% | Not specified |
| BRK | >80% | Not specified |
| CSF1R | Potently inhibited | Not specified |
| Data on >80% inhibition from a screen of 380 kinases.[5][8] Information on CSF1R inhibition is also available.[9] |
It is important to note that while this compound inhibits these kinases at 1 µM, its potency against them is significantly lower than its potency against the SIK family. This separation of on-target and off-target activity (the "selectivity window") is a key consideration for its use as a chemical probe and for its therapeutic potential.
Signaling Pathway of SIK Inhibition by this compound
The primary mechanism of action of this compound involves the inhibition of SIKs, which leads to a cascade of downstream signaling events. A key substrate of SIKs is the class IIa histone deacetylase, HDAC5. By inhibiting SIK, this compound prevents the phosphorylation of HDAC5.[1] This alteration in HDAC5 phosphorylation status affects its cellular localization and activity, which in turn modulates gene expression. This pathway has been shown to suppress the function of the transcription factor MEF2C and to regulate the production of inflammatory cytokines.[10][11] Specifically, inhibition of SIKs by this compound has been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40, while increasing the production of the anti-inflammatory cytokine IL-10.[1][11]
Caption: SIK Inhibition Pathway by this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. While specific, detailed protocols for this compound are proprietary to the conducting laboratories, the general methodologies for such an analysis are well-established in the field of drug discovery.
General Workflow for Kinase Selectivity Profiling
The process typically involves screening the compound against a large panel of purified kinases to determine its inhibitory activity. This is often done at a fixed concentration in initial screens, followed by dose-response curves to determine the IC50 for any kinases that show significant inhibition.
Caption: Generalized Kinase Selectivity Profiling Workflow.
Key Methodologies
-
Biochemical Kinase Assays: These assays are the foundation of selectivity profiling. They can be broadly categorized into two types:
-
Activity Assays: These directly or indirectly measure the catalytic activity of the kinase. The radiometric assay, which uses radioisotope-labeled ATP, is considered the gold standard due to its direct detection of the phosphorylated product.[12] Other common non-radioactive methods include fluorescence-based (e.g., TR-FRET) and luminescence-based (e.g., ADP-Glo) assays.[13][14][15]
-
Binding Assays: These assays measure the binding of the inhibitor to the kinase's ATP-binding site.[12] Competitive binding assays, where the inhibitor competes with a known ligand, are frequently used.[16]
-
-
Assay Conditions: It is crucial to standardize assay conditions, including enzyme and substrate concentrations, ATP concentration (as many inhibitors are ATP-competitive), and incubation times, to ensure data comparability across different kinases.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS 1936529-65-5 | TargetMol | Biomol.com [biomol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling YKL-05-099
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of YKL-05-099, a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and is not for human or veterinary use.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on the GHS classifications of the compound, which include acute oral toxicity, skin irritation, eye irritation, and respiratory irritation.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | Standard laboratory coat, nitrile or neoprene gloves, and safety glasses. |
| Skin irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile or neoprene, compliant with EN 374) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated. |
| Eye irritation (Category 2A) | ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | Work in a well-ventilated area, preferably within a certified chemical fume hood. If a risk assessment indicates the potential for aerosol generation and inhalation, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound, from preparation to experimental use.
Caption: Workflow for handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.[2][3]
Emergency Procedures: Immediate Actions
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[2] Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's EHS department. |
Emergency Contact Information:
In case of a chemical emergency, immediately contact your institution's emergency response team and be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency personnel.
This document is intended as a guide and should be supplemented by your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound. Building a strong safety culture is a shared responsibility. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
